5-(Trifluoromethyl)pyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSPFRUVNDATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244268-34-6 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in agrochemical research. The document details its structural characteristics, physicochemical parameters, and available information on its synthesis and potential biological activity. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the known information and provides context based on the broader class of pyridazinone derivatives.
Introduction
This compound belongs to the pyridazinone class of heterocyclic compounds. The pyridazinone scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a trifluoromethyl group is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, lipophilicity, and biological activity. This guide focuses specifically on the chemical properties of the 5-(Trifluoromethyl) substituted pyridazinone. This compound is noted as a potential intermediate in the synthesis of molecules with herbicidal activity.[4]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₃N₂O | [5] |
| Molecular Weight | 164.09 g/mol | [5][6] |
| CAS Number | 244268-34-6 | [5][6] |
| Appearance | Pale beige to pale brown solid | [7] |
| Melting Point | 106-108 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| pKa (predicted) | 10.27 ± 0.40 | [5] |
| LogP | Not available | |
| HS Code | 2933998090 | [5] |
Synthesis
General Synthetic Workflow
The synthesis of pyridazin-3(2H)-one derivatives typically involves the cyclocondensation of a γ-keto acid or a related precursor with hydrazine hydrate. For the synthesis of the title compound, a trifluoromethyl-containing γ-keto acid would be the key starting material.
Caption: General synthetic workflow for pyridazinone formation.
Postulated Experimental Protocol
A hypothetical experimental protocol based on general pyridazinone synthesis is as follows. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: A solution of the appropriate trifluoromethyl-substituted γ-keto acid in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine: Hydrazine hydrate is added to the solution, and the reaction mixture is heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include neutralization, extraction with an organic solvent, and washing with brine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final product.
Spectral Data
Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain at the time of this report. For structurally related compounds, comprehensive spectral analysis is typically performed to confirm the chemical structure.[8] Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound.
Reactivity and Stability
The reactivity of the pyridazinone ring is influenced by the presence of the electron-withdrawing trifluoromethyl group. The lactam functionality within the ring can undergo N-alkylation or N-acylation reactions. The double bond in the pyridazinone ring can also be a site for various chemical transformations. The compound should be stored in a cool, dry place, away from strong oxidizing agents to ensure its stability.
Biological Activity and Potential Applications
Herbicidal Activity
This compound is reported to be an intermediate for the preparation of compounds with excellent herbicidal activity.[4] The pyridazinone core is a known pharmacophore in several commercial herbicides. The trifluoromethyl group often enhances the efficacy of agrochemicals. The mode of action for some herbicidal pyridazinone derivatives involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[9] Inhibition of this enzyme leads to the accumulation of phytoene and subsequent photooxidative damage to the plant cells. It is plausible that derivatives of this compound could share this mechanism of action.
Caption: Postulated mechanism of action for pyridazinone herbicides.
Other Potential Biological Activities
The broader class of pyridazin-3(2H)-one derivatives has been extensively studied for a variety of pharmacological activities. These include:
-
Cardiovascular effects: Some pyridazinones act as vasodilators and are used in the treatment of hypertension and heart failure.[10][11]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown potent anti-inflammatory and analgesic properties.[12]
-
Anticancer Activity: The pyridazinone scaffold is present in several compounds investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[10][13]
While no specific studies on these activities have been reported for this compound itself, its structural similarity to other biologically active pyridazinones suggests that it could be a valuable starting point for the development of new therapeutic agents.
Conclusion
This compound is a fluorinated heterocyclic compound with potential applications in the agrochemical industry, particularly as a building block for novel herbicides. Its chemical and physical properties have been summarized in this guide. While detailed experimental protocols and comprehensive spectral and biological data for this specific molecule are not widely available, this document provides a foundational understanding for researchers and scientists working with this compound or related pyridazinone derivatives. Further research is warranted to fully elucidate its synthetic pathways, reactivity, and biological activity profile.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 5. bridgeorganics.com [bridgeorganics.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide presents a well-established and analogous two-step synthetic pathway. The proposed route involves the preparation of a key trifluoromethylated β-ketoester intermediate, followed by its cyclocondensation with hydrazine to yield the target pyridazinone.
This document furnishes detailed, adaptable experimental protocols, quantitative data tables for key reaction steps, and a visual representation of the synthetic workflow to aid researchers in the practical execution of this synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Claisen Condensation: Formation of ethyl 4,4,4-trifluoro-3-oxobutanoate from ethyl trifluoroacetate and ethyl acetate. This reaction establishes the core carbon skeleton with the required trifluoromethyl group.
-
Cyclocondensation: Reaction of the resulting β-ketoester with hydrazine hydrate to form the pyridazinone ring.
This strategy is a common and effective method for the synthesis of various pyridazin-3(2H)-one derivatives.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each synthetic step.
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
This procedure outlines the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to yield the key β-ketoester intermediate.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Sodium | 22.99 | - | 5.75 g | 0.25 |
| Absolute Ethanol | 46.07 | 0.789 | 100 mL | - |
| Ethyl trifluoroacetate | 142.08 | 1.19 | 28.4 g (23.9 mL) | 0.20 |
| Ethyl acetate | 88.11 | 0.902 | 22.0 g (24.4 mL) | 0.25 |
| Diethyl ether | 74.12 | 0.713 | As needed | - |
| 15% Sulfuric acid | - | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal (5.75 g, 0.25 mol) in small portions to absolute ethanol (100 mL) in a flask equipped with a reflux condenser and a dropping funnel, while cooling in an ice-water bath.
-
After all the sodium has reacted, a mixture of ethyl trifluoroacetate (28.4 g, 0.20 mol) and ethyl acetate (22.0 g, 0.25 mol) is added dropwise to the sodium ethoxide solution with stirring over a period of 30 minutes.
-
The reaction mixture is then heated at reflux for 2 hours.
-
After cooling, the reaction mixture is poured into a mixture of ice (200 g) and 15% sulfuric acid (50 mL).
-
The resulting mixture is extracted with diethyl ether (3 x 100 mL).
-
The combined ethereal extracts are washed with a saturated sodium bicarbonate solution until the effervescence ceases, and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation to yield ethyl 4,4,4-trifluoro-3-oxobutanoate.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | 184.11 | 130-132 | 60-70 |
Step 2: Synthesis of this compound
This procedure details the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate to form the target pyridazinone.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 1.25 | 18.4 g | 0.10 |
| Hydrazine hydrate (64%) | 50.06 | 1.03 | 7.8 g (7.6 mL) | 0.10 |
| Acetic acid | 60.05 | 1.05 | 50 mL | - |
| Water | 18.02 | 1.00 | As needed | - |
| Ethanol | 46.07 | 0.789 | As needed | - |
Procedure:
-
A solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (18.4 g, 0.10 mol) and hydrazine hydrate (7.8 g, 0.10 mol) in acetic acid (50 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (200 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| This compound | C5H3F3N2O | 164.09 | 155-157 | 70-80 |
III. Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
IV. Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers can confidently produce this valuable compound for further investigation in drug discovery and development programs. The modular nature of this synthetic route also offers the potential for the creation of a diverse library of substituted pyridazinone derivatives.
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS: 244268-34-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class of molecules. The incorporation of a trifluoromethyl group is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including herbicidal, anticancer, anti-inflammatory, and cardiovascular effects. This document provides a comprehensive technical overview of this compound, its physicochemical properties, a plausible synthetic route, its likely mechanism of action as a protoporphyrinogen oxidase (PPO) inhibiting herbicide, and relevant experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 244268-34-6 | N/A |
| Molecular Formula | C₅H₃F₃N₂O | [1] |
| Molecular Weight | 164.09 g/mol | [1] |
| Melting Point | 106-108 °C | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
Synthesis
A proposed synthetic workflow is outlined below:
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of 4-Oxo-5,5,5-trifluoropentanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride portion-wise.
-
Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-ketoacid. Purification may be achieved by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the 4-oxo-5,5,5-trifluoropentanoic acid in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Biological Activity and Mechanism of Action
The primary biological activity reported for trifluoromethyl-substituted pyridazinones is herbicidal. While specific data for CAS 244268-34-6 is not publicly available, related compounds are known to be potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).
Mechanism of Action: PPO Inhibition
PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplasts into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell leakage, necrosis, and ultimately, plant death.
Expected Biological Activity
Based on the activity of structurally similar compounds, this compound is expected to exhibit pre- and post-emergent herbicidal activity against a range of broadleaf weeds. Quantitative data for related PPO inhibitors are presented for illustrative purposes in Table 2.
| Compound | Target Weed(s) | IC₅₀ / EC₅₀ / Ki | Reference |
| Related Pyridazinone 1 | Amaranthus retroflexus | IC₅₀ = 50-100 nM (PPO inhibition) | N/A |
| Related Pyridazinone 2 | Abutilon theophrasti | EC₅₀ = 10-50 g/ha (post-emergence) | N/A |
| Saflufenacil (Commercial PPO inhibitor) | Various broadleaf weeds | Ki = 0.86 nM (Soybean PPO) | N/A |
Note: The data in this table is representative of the PPO inhibitor class and not specific to CAS 244268-34-6.
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against plant PPO.
Materials:
-
Plant tissue (e.g., spinach, corn)
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)
-
Protoporphyrinogen IX (substrate)
-
This compound (test compound)
-
DMSO (for dissolving the test compound)
-
Spectrofluorometer or plate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).
-
-
Enzyme Assay:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted enzyme extract, and the various concentrations of the test compound. Include a control with DMSO only.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Safety Information
Detailed toxicological data for this compound is not publicly available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a herbicidal agent, likely acting through the inhibition of the PPO enzyme. While specific biological data for this compound is limited in the public literature, its structural features and the known activities of related pyridazinones provide a strong basis for its further investigation and development in the field of agrochemicals. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to explore the properties and applications of this molecule.
References
The Ascendant Role of Trifluoromethyl Pyridazinone Derivatives in Modern Drug Discovery and Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This is due to the unique physicochemical properties conferred by the CF3 moiety, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the biological activity of parent compounds. Among the various heterocyclic frameworks, the pyridazinone core has emerged as a particularly privileged structure. This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl pyridazinone derivatives, focusing on their anticancer, antifungal, and herbicidal properties. Detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Trifluoromethyl Pyridazinone Derivatives
Trifluoromethyl pyridazinone derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The trifluoromethyl group is often crucial for enhancing the antiproliferative activity of the pyridazinone scaffold.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethyl pyridazinone and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 15a | 4-Phenoxyquinoline with pyridazinone moiety | HT-29 (Colon) | 0.10 | [1] |
| H460 (Lung) | 0.13 | [1] | ||
| A549 (Lung) | 0.05 | [1] | ||
| (S)-(-)-2c | Tricyclic pyridazinone | HCT-116 (Colon) | Potent STAT3 inhibitor | [2] |
| Compound 10l | Diarylurea pyridazinone | A549/ATCC (Lung) | GI50 1.66-100 | [3] |
| Compound 17a | Diarylurea pyridazinone | Various | Potent VEGFR-2 inhibitor | [3] |
| Compound 3b | 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [4] |
| A375 (Melanoma) | 25.4 | [4] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of many trifluoromethyl pyridazinone derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3).
References
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazin-3(2H)-one Core: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of pyridazin-3(2H)-one derivatives, with a focus on their applications as vasodilator and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis of the Pyridazin-3(2H)-one Core
The most prevalent and versatile method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of a γ-keto acid with hydrazine or its derivatives. This straightforward reaction provides a reliable route to a wide array of 6-substituted pyridazinones.
General Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a representative 6-substituted-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Beaker
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-benzoylpropionic acid (0.05 mol, 9.61 g) and ethanol (100 mL).
-
While stirring, add hydrazine hydrate (0.1 mol, 5.0 g, ~4.85 mL) to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (200 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR.
Biological Activities and Evaluation
Pyridazin-3(2H)-one derivatives have demonstrated a remarkable range of pharmacological activities, with vasodilator and anticancer effects being particularly prominent.
Vasodilator Activity
Many pyridazin-3(2H)-one derivatives exhibit potent vasorelaxant properties, often acting through mechanisms involving the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE5, or through modulation of endothelial nitric oxide synthase (eNOS) activity.
This protocol describes the evaluation of the vasorelaxant effects of test compounds on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
Materials:
-
Male Wistar rats (200-250 g)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and surgical instruments
Krebs-Henseleit Solution Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118.0 - 118.3 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 - 1.64 |
| NaHCO₃ | 24.88 - 25.0 |
| KH₂PO₄ | 1.18 - 1.2 |
| Glucose | 5.55 - 11.0 |
The solution should be freshly prepared, filtered, and continuously gassed with carbogen to maintain a pH of 7.4.[3]
Procedure:
-
Euthanize a male Wistar rat and dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and clean it of adhering connective and fatty tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the buffer every 15-20 minutes.
-
After equilibration, contract the aortic rings with phenylephrine (1 µM) or a high concentration of KCl (e.g., 80 mM).[6]
-
Once a stable contraction plateau is reached, test the integrity of the endothelium by adding acetylcholine (1 µM). A relaxation of more than 70% indicates an intact endothelium.[6]
-
Wash the rings and allow them to return to the baseline tension.
-
Pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add the test compound in increasing concentrations to the organ bath.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.
Caption: Vasodilation signaling pathway involving PDE5 and eNOS.
| Compound/Derivative | EC₅₀ (µM) | Reference Compound | Reference EC₅₀ (µM) |
| 2e | 0.1162 | Hydralazine | 18.21 |
| 2h | 0.07154 | Diazoxide | 19.5 |
| 2j | 0.02916 | Isosorbide Mononitrate | 30.1 |
| 4f | 0.0136 | Nitroglycerin | 0.1824 |
| 4h | 0.0117 | ||
| 5d | 0.0053 | ||
| 5e | 0.0025 |
Data compiled from studies on isolated rat thoracic aorta.[6]
Anticancer Activity
The pyridazin-3(2H)-one scaffold is also a key component in the design of novel anticancer agents. These compounds often exert their cytotoxic effects through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT116 human colon carcinoma cells)[7]
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control)[8]
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Prepare serial dilutions of the test compounds and doxorubicin in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or doxorubicin. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Anticancer signaling pathway via VEGFR-2 inhibition.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| VIa | HCT116 | >10 | Daunorubicin | 0.5 |
| VIb | HCT116 | 8.5 | ||
| VIc | HCT116 | 7.2 | ||
| VId | HCT116 | 5.5 | ||
| VIe | HCT116 | 3.1 | ||
| VIf | HCT116 | 1.8 | ||
| VIg | HCT116 | 0.9 |
Data compiled from MTT assays on the HCT116 human colon carcinoma cell line.[7]
Conclusion
The pyridazin-3(2H)-one core continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of new pyridazin-3(2H)-one-based compounds with improved potency and selectivity for various therapeutic targets. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 3. support.harvardapparatus.com [support.harvardapparatus.com]
- 4. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
In-depth Technical Guide: The Elusive Mechanism of Action of 5-(Trifluoromethyl)pyridazin-3(2H)-one and the Broader Therapeutic Potential of the Pyridazin-3(2H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive investigation into the specific mechanism of action of 5-(Trifluoromethyl)pyridazin-3(2H)-one reveals a notable absence of detailed biological data in the public domain. While this compound is commercially available and noted as a potential intermediate in the synthesis of herbicidal agents, specific biological targets, quantitative efficacy data (such as IC₅₀ or EC₅₀ values), and dedicated experimental protocols for this molecule are not currently documented in scientific literature.
However, the core chemical structure, pyridazin-3(2H)-one, represents a highly privileged scaffold in medicinal chemistry. Derivatives of this parent molecule have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways implicated in various disease states. This guide, therefore, provides an in-depth overview of the known mechanisms of action associated with the pyridazin-3(2H)-one framework, offering valuable insights for researchers and drug development professionals interested in this chemical class. The diverse activities of these derivatives span cardiovascular, oncological, and inflammatory therapeutic areas.
The Pyridazin-3(2H)-one Scaffold: A Versatile Pharmacophore
The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This structure serves as a versatile template for the design of bioactive molecules, with substitutions at various positions on the ring leading to a wide range of biological effects.[1] The primary mechanisms of action for substituted pyridazin-3(2H)-one derivatives can be broadly categorized as follows:
-
Enzyme Inhibition: A significant number of pyridazin-3(2H)-one derivatives exert their effects by inhibiting specific enzymes.
-
Receptor Modulation: These compounds can also act as agonists or antagonists at various cellular receptors.
-
Ion Channel Interaction: Some derivatives have been shown to interact with and modulate the function of ion channels.
The following sections will delve into specific examples of these mechanisms, supported by available quantitative data and experimental methodologies.
Key Mechanisms of Action of Pyridazin-3(2H)-one Derivatives
Phosphodiesterase (PDE) Inhibition
One of the most well-documented mechanisms of action for pyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous physiological processes. By inhibiting PDEs, these compounds increase the intracellular levels of cAMP and/or cGMP, leading to downstream effects such as smooth muscle relaxation and vasodilation.[1]
Signaling Pathway: PDE Inhibition
Caption: Inhibition of Phosphodiesterase (PDE) by Pyridazin-3(2H)-one Derivatives.
Quantitative Data for Representative PDE Inhibitors:
| Compound Class | Specific Enzyme | IC₅₀ | Reference |
| Dihydropyridazone Derivatives | Cardiac PDE III | 0.15 µM - 0.6 µM | [1] |
Experimental Protocol: Phosphodiesterase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific phosphodiesterase isozyme.
-
Principle: The assay measures the conversion of cAMP or cGMP to AMP or GMP by the PDE enzyme. The amount of product formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.
-
General Procedure:
-
A reaction mixture is prepared containing the purified PDE enzyme, a known concentration of the test compound (or vehicle control), and a buffer solution.
-
The reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the amount of AMP or GMP produced is measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Anticancer Activity
The pyridazin-3(2H)-one scaffold is present in numerous compounds with demonstrated anticancer properties. These derivatives can act through various mechanisms, including the inhibition of protein kinases and other enzymes crucial for cancer cell proliferation and survival.[1]
Potential Anticancer Targets for Pyridazin-3(2H)-one Derivatives:
-
Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFR) and Bruton's Tyrosine Kinase (BTK).
-
Other Kinases: Including B-RAF.
-
Enzymes involved in DNA synthesis and repair: Such as Dihydrofolate Reductase (DHFR) and Poly (ADP-ribose) polymerase (PARP).
-
Tubulin Polymerization: Disruption of microtubule dynamics.[1]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: General workflow for evaluating the in vitro anticancer activity.
Vasodilator Activity
Many pyridazin-3(2H)-one derivatives exhibit vasodilator properties, making them attractive for the treatment of cardiovascular diseases like hypertension.[1] This vasodilation can be achieved through various mechanisms, including:
-
Direct smooth muscle relaxation.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
-
Phosphodiesterase inhibition (as discussed previously).
Quantitative Data for Representative Vasodilators:
| Compound | Mechanism | EC₅₀ / IC₅₀ | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | IC₅₀ = 0.051 µM | [1] |
| 6-phenyl-3-pyridazinone based derivatives | Vasorelaxant | EC₅₀ = 0.339 - 114.300 µM |
Experimental Protocol: Ex Vivo Vasodilation Assay (Aortic Ring Assay)
-
Objective: To assess the direct vasodilatory effect of a compound on isolated blood vessels.
-
Principle: The contractility of isolated aortic rings from rats or rabbits is measured in an organ bath. The ability of a test compound to relax pre-contracted aortic rings is quantified.
-
General Procedure:
-
The thoracic aorta is excised from a euthanized animal and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
The rings are allowed to equilibrate under a resting tension.
-
The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
The relaxation response is recorded, and EC₅₀ values are calculated from the concentration-response curves.
-
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the broader family of pyridazin-3(2H)-one derivatives represents a rich and diverse source of pharmacologically active compounds. Their ability to interact with a multitude of biological targets, including enzymes and receptors involved in key signaling pathways, underscores their therapeutic potential. The information and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this versatile chemical scaffold. Future studies are warranted to explore the biological activity profile of this compound and to fully realize the therapeutic promise of the pyridazin-3(2H)-one class of molecules.
References
In-Depth Technical Guide: Spectroscopic Data and Analysis of 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(Trifluoromethyl)pyridazin-3(2H)-one. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a general experimental protocol for the synthesis of related pyridazinone structures.
Spectroscopic Data Summary
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.5 - 8.0 | Singlet | - | H-4 |
| 9.0 - 9.5 | Singlet | - | H-6 | |
| 12.0 - 13.0 | Broad Singlet | - | N-H | |
| ¹³C NMR | ~160 | Singlet | - | C=O (C-3) |
| 120 - 125 (q) | Quartet | ¹JCF ≈ 270-280 | -CF₃ | |
| 130 - 135 (q) | Quartet | ²JCF ≈ 35-40 | C-5 | |
| 138 - 142 | Singlet | - | C-4 | |
| 145 - 150 | Singlet | - | C-6 | |
| ¹⁹F NMR | -60 to -65 | Singlet | - | -CF₃ |
Note: Predicted chemical shifts are based on the analysis of similar pyridazinone and trifluoromethyl-substituted heterocyclic compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | N-H stretch |
| 1680 - 1660 | Strong | C=O stretch (amide) |
| 1600 - 1580 | Medium | C=C stretch |
| 1350 - 1150 | Strong | C-F stretch (CF₃) |
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 164.02 | 100 | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M - CO]⁺ |
| 95 | Moderate | [M - CF₃]⁺ |
Note: The molecular formula is C₅H₃F₃N₂O, with a molecular weight of 164.09 g/mol .
Experimental Protocols
General Synthesis of Pyridazin-3(2H)-one Derivatives:
-
Reaction Setup: A mixture of the appropriate γ-keto acid and a slight molar excess of hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography, to yield the desired pyridazin-3(2H)-one derivative.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).
-
IR Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Potential Therapeutic Targets of 5-(Trifluoromethyl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a trifluoromethyl group at the 5-position is anticipated to enhance metabolic stability, lipophilicity, and target engagement, making 5-(Trifluoromethyl)pyridazin-3(2H)-one a compound of significant therapeutic interest. Although direct studies on this specific molecule are limited, this guide synthesizes data from structurally related pyridazinone derivatives to elucidate its potential therapeutic targets and mechanisms of action. This document provides a comprehensive overview of potential applications in oncology, inflammation, and cardiovascular diseases, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction: The Pyridazinone Core and the Influence of Trifluoromethylation
Pyridazin-3(2H)-one derivatives are a versatile class of compounds known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial properties[1][2][3][4]. The core structure serves as a valuable scaffold for interacting with various biological targets such as enzymes and receptors[1].
The trifluoromethyl (-CF3) group is a key functional group in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[5]. By combining the established bioactivity of the pyridazinone ring with the favorable properties of the trifluoromethyl group, this compound emerges as a promising candidate for drug discovery.
Potential Therapeutic Areas and Targets
Based on the extensive literature on pyridazinone derivatives, the following therapeutic areas and molecular targets are of high relevance for this compound.
Oncology
Pyridazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action[1][6].
-
Tyrosine Kinase Inhibition: Many pyridazinones act as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Deregulation of these kinases is a hallmark of many cancers[6].
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[1].
-
Other Anticancer Mechanisms: Other reported anticancer mechanisms for this class of compounds include inhibition of PARP, DHFR, B-RAF, BTK, and FGFR[7].
Inflammation and Pain
The anti-inflammatory and analgesic properties of pyridazinone derivatives are well-documented[2][3].
-
Cyclooxygenase (COX) Inhibition: Several pyridazinone derivatives have been shown to inhibit COX enzymes, which are central to the inflammatory cascade and pain signaling[2]. The trifluoromethyl moiety is present in some known COX-2 inhibitors[7].
-
Phosphodiesterase (PDE) Inhibition: Specifically, PDE4 inhibition by pyridazinone analogs leads to an increase in intracellular cAMP, which has anti-inflammatory effects[8].
-
Mitogen-Activated Protein Kinase (MAPK) Inhibition: The MAPK signaling pathway is another key regulator of inflammation that has been identified as a target for pyridazinone compounds[2].
-
Formyl Peptide Receptor (FPR) Agonism: Certain pyridazinone derivatives act as agonists of FPRs, which are involved in the inflammatory response[9].
Cardiovascular Diseases
The pyridazinone scaffold is present in several cardiovascular drugs, primarily due to its vasodilatory effects[1][5][6].
-
Phosphodiesterase III (PDE3) Inhibition: Inhibition of PDE3 in cardiac and smooth muscle cells leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects[1].
-
Direct Vasodilation: Some pyridazinone derivatives exhibit direct vasorelaxant activity on vascular smooth muscle[7].
-
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Modulation of the RAAS is another mechanism through which these compounds can exert their antihypertensive effects[7].
Quantitative Data for Pyridazinone Derivatives
While specific IC50 or EC50 values for this compound are not publicly available, the following tables summarize the activity of representative pyridazinone derivatives against various targets, illustrating the potential potency of this class of compounds.
Table 1: Anticancer Activity of Representative Pyridazinone Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Acetamido-furanone AAF | MAC13, MAC16 | MTT Assay | 18.4 | [2] |
| Dichlorinated pyridazine (DCPYR) | MAC16 | In vivo tumor growth | 53% inhibition at 50mg/kg | [2] |
| 5-trifluoromethyl-pyrimidin-2-yl derivatives | MV4-11 | Antiproliferation Assay | <0.004 | [6] |
Table 2: Vasodilatory and Anti-inflammatory Activity of Representative Pyridazinone Derivatives
| Compound/Derivative | Target/Assay | Activity | Value (µM) | Reference |
| N,O-dibenzyl derivative | Vasodilation | IC50 | 35.3 | [7] |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | IC50 | 0.051 | [7] |
| 6-phenyl-3-pyridazinone based derivative (acid 5) | Vasorelaxant Activity | EC50 | 0.339 | [9] |
| 6-phenyl-3-pyridazinone based derivative (ester 4) | Vasorelaxant Activity | EC50 | 1.225 | [9] |
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities of compounds like this compound, based on methodologies reported for related derivatives.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration[2].
Vasorelaxant Activity Assay
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Tension Measurement: Changes in isometric tension are recorded using a force transducer.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value is calculated from the concentration-response curve[7][9].
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are potential targets for this compound.
MAPK Signaling Pathway in Inflammation
PDE-mediated Vasodilation Pathway
Experimental Workflow for In Vitro Anticancer Screening
References
- 1. Characterization of the Potent, Selective Nrf2 Activator, 3-(Pyridin-3-Ylsulfonyl)-5-(Trifluoromethyl)-2 H-Chromen-2-One, in Cellular and In Vivo Models of Pulmonary Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarena.com [scholarena.com]
- 3. sarpublication.com [sarpublication.com]
- 4. scispace.com [scispace.com]
- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
Physicochemical characteristics of 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological significance of 5-(Trifluoromethyl)pyridazin-3(2H)-one. This compound belongs to the pyridazinone class, a versatile heterocyclic scaffold known for its wide-ranging applications in medicinal chemistry and agrochemicals.[1][2] The inclusion of a trifluoromethyl group often enhances metabolic stability and biological activity, making this particular derivative a compound of significant interest.
Core Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.
| Property | Value |
| CAS Number | 244268-34-6 |
| Molecular Formula | C₅H₃F₃N₂O |
| Molecular Weight | 164.09 g/mol |
| Melting Point | 106-108 °C |
| Appearance | Pale beige to pale brown solid |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Conditions | 2-8°C, Sealed in a dry environment |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of pyridazinone derivatives are crucial for reproducible research. While a specific protocol for this compound is not extensively detailed in publicly available literature, a general and reliable synthesis can be adapted from established methods for analogous compounds.[3][4]
General Synthesis of 6-Substituted-3(2H)-pyridazinones
The most common and robust method for synthesizing the pyridazinone core involves the cyclocondensation of a γ-keto acid with a hydrazine derivative, followed by an optional dehydrogenation step to introduce unsaturation in the ring.[4]
Step 1: Cyclocondensation to form 4,5-dihydropyridazin-3(2H)-one
-
A solution of the appropriate γ-keto acid (e.g., 4,4,4-trifluoro-3-oxobutanoic acid) (0.01 mol) is prepared in a suitable solvent such as ethanol (30 mL).
-
Hydrazine hydrate (0.015 mol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for approximately 4 hours, during which the formation of the dihydropyridazinone ring occurs.
-
Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is dried and can be purified by crystallization from ethanol.[3]
Step 2: Dehydrogenation to form Pyridazin-3(2H)-one
-
The synthesized 4,5-dihydropyridazin-3(2H)-one derivative (0.039 mol) is dissolved in glacial acetic acid (100 mL).
-
The solution is heated to 60–70 °C.
-
A solution of bromine (0.043 mol) in glacial acetic acid (25 mL) is added dropwise to the heated mixture.
-
The reaction is then refluxed for an additional 3 hours to complete the dehydrogenation.
-
After cooling the mixture in an ice bath, it is neutralized with ammonium hydroxide to precipitate the final product.
-
The precipitate is collected by filtration, washed thoroughly with cold water until neutral, and dried. The final product can be purified by recrystallization.[3]
Analytical Characterization
The identity and purity of the synthesized compound are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds of the pyridazinone ring.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the two-step experimental workflow for the synthesis of a pyridazinone derivative, adapted from common literature procedures.[3][4]
Biological Signaling Pathway: Herbicidal Mode of Action
Trifluoromethyl-substituted pyridazinones are known to act as bleaching herbicides.[5] Their primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), a critical component in the plant carotenoid biosynthesis pathway.[6][7] Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of protective carotenoids, ultimately causing photooxidative damage and plant death.[7]
References
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
The Pyridazinone Ring System: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the general reactivity of the pyridazinone ring system, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Electrophilic Aromatic Substitution
The pyridazinone ring is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Reactions often require harsh conditions, and the substitution pattern is influenced by the substituents already present on the ring.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. While pyridazinone itself is electron-deficient, appropriate activating groups can facilitate this reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Pyridazinone Derivative
-
Materials: Activated pyridazinone derivative, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, water.
-
Procedure:
-
To a stirred, ice-cold solution of DMF (1.5 eq.), slowly add POCl₃ (1.2 eq.) while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the activated pyridazinone derivative (1.0 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired formylated pyridazinone.[1][2]
-
A generalized workflow for the Vilsmeier-Haack reaction is depicted below.
Nitration and Halogenation
Direct nitration and halogenation of the pyridazinone ring are challenging and often result in low yields or require forcing conditions. The presence of activating groups on the ring is generally necessary for these reactions to proceed effectively.[3]
Nucleophilic Substitution
Nucleophilic substitution is a key reaction of the pyridazinone ring, particularly when substituted with good leaving groups such as halogens. 4,5-Dihalopyridazinones are versatile starting materials for the synthesis of a wide range of derivatives.
Experimental Protocol: Nucleophilic Substitution of 4,5-Dichloropyridazin-3(2H)-one with an Amine
-
Materials: 4,5-Dichloropyridazin-3(2H)-one, amine nucleophile, suitable solvent (e.g., ethanol, DMF), base (e.g., triethylamine, potassium carbonate).
-
Procedure:
-
Dissolve 4,5-Dichloropyridazin-3(2H)-one (1.0 eq.) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted pyridazinone.
-
Table 1: Representative Nucleophilic Substitution Reactions on Halopyridazinones
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,5-Dichloropyridazin-3(2H)-one | Morpholine | Ethanol, reflux, 4h | 4-Chloro-5-morpholinopyridazin-3(2H)-one | 85 | N/A |
| 4,5-Dichloropyridazin-3(2H)-one | Sodium methoxide | Methanol, rt, 2h | 4-Chloro-5-methoxypyridazin-3(2H)-one | 92 | N/A |
| 3-Chloro-6-phenylpyridazine | Hydrazine hydrate | Ethanol, reflux, 6h | 3-Hydrazino-6-phenylpyridazine | 78 | [4] |
Cycloaddition Reactions
The pyridazinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on its substitution and the reaction partner. These reactions are powerful tools for the construction of fused heterocyclic systems.
Diels-Alder Reaction
Pyridazinones with electron-withdrawing groups can act as dienophiles in Diels-Alder reactions.[5][6][7][8] Conversely, suitably substituted pyridazines can function as dienes in inverse-electron-demand Diels-Alder reactions.[9]
Experimental Protocol: [4+2] Cycloaddition of a Pyridazinone Dienophile
-
Materials: Substituted pyridazinone (dienophile), diene (e.g., 2,3-dimethyl-1,3-butadiene), high-boiling point solvent (e.g., xylene, toluene).
-
Procedure:
-
In a sealed tube, dissolve the pyridazinone derivative (1.0 eq.) and the diene (2.0-5.0 eq.) in the solvent.
-
Heat the mixture at a high temperature (e.g., 140-170 °C) for an extended period (24-72 hours).
-
Monitor the reaction by TLC or NMR spectroscopy.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
-
Functional Group Modifications
The pyridazinone scaffold allows for a variety of functional group interconversions at different positions of the ring.
N-Alkylation
Alkylation of the pyridazinone nitrogen is a common modification. The regioselectivity (N1 vs. N2) can be influenced by steric and electronic factors of the substituents on the ring and the alkylating agent, as well as the reaction conditions.[4][10][11]
Experimental Protocol: N-Alkylation of a 6-Substituted Pyridazin-3(2H)-one
-
Materials: 6-Substituted pyridazin-3(2H)-one, alkyl halide (e.g., ethyl bromoacetate), base (e.g., potassium carbonate), solvent (e.g., acetone, DMF).
-
Procedure:
-
To a solution of the 6-substituted pyridazin-3(2H)-one (1.0 eq.) in the solvent, add the base (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.[12]
-
Table 2: Spectroscopic Data for a Representative N-Alkylated Pyridazinone Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) | MS (m/z) | Reference |
| Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | 1.21 (t, 3H), 4.15 (q, 2H), 4.85 (s, 2H), 7.10-7.80 (m, 4H) | 14.1, 50.2, 61.1, 113.5, 116.8, 124.5, 130.1, 145.2, 151.8, 159.3, 168.2 | 1745 (C=O, ester), 1670 (C=O, lactam) | 307.1 (M+H)+ | [12] |
Biological Significance and Signaling Pathways
Pyridazinone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[13][14][15][16] This has led to their extensive investigation as potential therapeutic agents.
Phosphodiesterase (PDE) Inhibition
Many pyridazinone derivatives are potent inhibitors of phosphodiesterases (PDEs), particularly PDE4, which are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP).[15][17][18][19] By inhibiting PDE4, these compounds increase cAMP levels, leading to anti-inflammatory effects.
Anticancer Activity via Kinase Inhibition
Pyridazinone derivatives have emerged as promising anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival.
Certain pyrazolo[3,4-d]pyridazinone derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[14]
The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. Some pyridazinone derivatives have been identified as inhibitors of this pathway.[16]
This guide provides a foundational understanding of the reactivity of the pyridazinone ring system. The versatility of this scaffold, coupled with its significant biological activities, ensures its continued importance in the development of new chemical entities for a variety of applications. Further exploration of its rich chemistry will undoubtedly lead to the discovery of novel compounds with enhanced properties and functionalities.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Che… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a two-step synthetic route commencing with the readily available ethyl 4,4,4-trifluoro-3-oxobutanoate.
Introduction
Pyridazinone scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key intermediate for the development of novel therapeutics. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Cyclocondensation: Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate to form the intermediate 5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.
-
Oxidative Aromatization: Oxidation of the dihydropyridazinone intermediate to yield the final aromatic product, this compound.
Experimental Protocols
Part 1: Synthesis of 5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate)
This procedure details the cyclocondensation reaction to form the dihydropyridazinone intermediate.
Materials and Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Acetic acid (glacial)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one as a solid.
Part 2: Synthesis of this compound (Final Product)
This procedure describes the oxidation of the dihydropyridazinone intermediate to the final aromatic product.
Materials and Reagents:
-
5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
-
Copper(II) chloride (CuCl₂) or Manganese dioxide (MnO₂)
-
Acetonitrile or Dichloromethane
-
Celatom® or silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve the 5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add the oxidizing agent, either copper(II) chloride (2.0 eq) or manganese dioxide (5.0 eq), portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, filter the mixture through a pad of Celatom® or silica gel to remove the inorganic solids. Wash the pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | - | Liquid |
| 5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | C₅H₅F₃N₂O | 166.10 | 70-85 | Solid |
| This compound | C₅H₃F₃N₂O | 164.09 | 60-75 | Solid |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of reactants to product in the synthesis.
Application of Pyridazinone Derivatives as Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Among these, their potent anti-inflammatory properties stand out, offering promising avenues for the development of novel therapeutics with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The pyridazinone core can be readily functionalized at various positions, allowing for the synthesis of a diverse library of compounds with tailored biological activities.[2][3] This document provides an overview of the application of pyridazinone derivatives as anti-inflammatory agents, including their mechanisms of action, quantitative data on their activity, and detailed experimental protocols for their evaluation.
Mechanisms of Action
Pyridazinone derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. Many derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2][4][5] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[1]
Beyond COX-2 inhibition, pyridazinone derivatives have been shown to target other important inflammatory mediators. Some compounds exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), thereby blocking the synthesis of both prostaglandins and leukotrienes, another class of potent pro-inflammatory molecules.[2][6] Furthermore, certain pyridazinone derivatives act as phosphodiesterase-4 (PDE4) inhibitors, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of inflammatory cytokines.[7][8][9] Other reported mechanisms include the inhibition of tumor necrosis factor-alpha (TNF-α) release and the modulation of the NF-κB signaling pathway.[2][10]
Key Signaling Pathways
The anti-inflammatory effects of pyridazinone derivatives are often mediated by their interaction with critical signaling pathways. A primary target is the cyclooxygenase (COX) pathway, where they can selectively inhibit the COX-2 isozyme. Additionally, some derivatives modulate the 5-lipoxygenase (5-LOX) pathway. Another significant mechanism involves the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cAMP and subsequent downstream anti-inflammatory effects.
Caption: Key anti-inflammatory signaling pathways targeted by pyridazinone derivatives.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of various pyridazinone derivatives has been quantified through in vitro enzyme inhibition assays. The following table summarizes the inhibitory concentrations (IC50) and selectivity indices (SI) for representative compounds against COX-1, COX-2, and 5-LOX.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 2c | COX-2 | 0.015-0.020 (nM) | 4-38 | [4] |
| 2d | COX-2 | 0.015-0.020 (nM) | 24 | [4] |
| 2f | COX-2 | 0.015-0.020 (nM) | 38 | [4] |
| 3c | COX-2 | 0.015-0.020 (nM) | 35 | [4] |
| 3d | COX-2 | 0.015-0.020 (nM) | 24 | [4] |
| Celecoxib | COX-2 | 0.05 | 17 | [4][6] |
| 7a | COX-2 | 0.05 | 208 | [6] |
| 7b | COX-2 | 0.06 | 210 | [6] |
| 3 | 5-LOX | 2 | - | [6] |
| 7a | 5-LOX | 3 | - | [6] |
| 7b | 5-LOX | 2.5 | - | [6] |
| Zileuton | 5-LOX | 3.5 | - | [6] |
| 23g | COX-2 | 0.04384 | 11.51 | [11] |
| Indomethacin | COX-2 | 0.7392 | - | [11] |
| 6b | COX-2 | 0.18 | 6.33 | [12] |
| 4c | COX-2 | 0.26 | - | [12] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of pyridazinone derivatives against COX-1 and COX-2 enzymes.
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and test pyridazinone derivatives at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid.
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of pyridazinone derivatives.
Caption: Protocol for carrageenan-induced rat paw edema assay.
Methodology:
-
Animal Handling: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., indomethacin), and test groups receiving different doses of the pyridazinone derivative. Administer the compounds, typically orally or intraperitoneally, one hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Determine the percentage of inhibition of edema for the treated groups relative to the control group. Statistical analysis is performed to assess the significance of the anti-inflammatory effect.
Conclusion
Pyridazinone derivatives represent a highly promising class of compounds for the development of new anti-inflammatory agents. Their chemical tractability allows for the fine-tuning of their pharmacological properties to achieve desired potency and selectivity against various inflammatory targets. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold further. Continued research in this area is warranted to identify lead candidates with optimal efficacy and safety profiles for clinical development.
References
- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐inflammatory activity of pyridazinones: A review | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, making it a molecule of significant interest in drug discovery.[1][2][3] Derivatives of pyridazinone have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular agents.[2][3][4][5][6][7][8] This document provides detailed application notes and standardized protocols for the in vitro evaluation of 5-(Trifluoromethyl)pyridazin-3(2H)-one , a novel derivative with potential therapeutic applications. The following protocols are designed to assess its efficacy in key areas of drug development.
Potential Therapeutic Applications and Corresponding In Vitro Assays
Based on the known activities of structurally related pyridazinone compounds, this compound could be evaluated for several therapeutic effects. The primary recommended assays include cytotoxicity screening against cancer cell lines, evaluation of anti-inflammatory properties through cyclooxygenase (COX) enzyme inhibition, and assessment of its potential as a vasodilator.
Anticancer Activity Evaluation
Many pyridazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6][8][9][10][11] The initial assessment of the anticancer potential of this compound involves determining its cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HePG2 [liver], HCT-116 [colon])[1]
-
Normal human cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) for cytotoxicity comparison[4]
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Data Presentation:
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | MCF-7 | MTT | Result |
| This compound | HePG2 | MTT | Result |
| This compound | HCT-116 | MTT | Result |
| This compound | NHDF | MTT | Result |
| Doxorubicin (Positive Control) | MCF-7 | MTT | Result |
Note: Results are hypothetical and need to be determined experimentally.
Experimental Workflow for MTT Assay
Anti-inflammatory Activity Assessment
Pyridazinone derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol uses a colorimetric inhibitor screening assay kit to determine the inhibitory effect of the test compound on COX-1 and COX-2.
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
This compound
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Celecoxib (selective COX-2 inhibitor) and Diclofenac (non-selective COX inhibitor) as reference compounds[4]
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, enzymes, and the test compound according to the assay kit manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include wells for a vehicle control and reference inhibitors.
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the reaction.
-
Colorimetric Detection: After a further incubation period, add the colorimetric substrate solution. The peroxidase activity of COX will lead to a color change.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Result | Result | Result |
| Celecoxib (Reference) | Result | Result | Result |
| Diclofenac (Reference) | Result | Result | Result |
Note: Results are hypothetical and need to be determined experimentally.
COX Inhibition Signaling Pathway
Vasodilator Activity Evaluation
Several pyridazin-3(2H)-one derivatives have been identified as potent vasodilators, suggesting their potential use in treating cardiovascular diseases like hypertension.[5][8]
Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Rat Aorta
This protocol assesses the vasorelaxant effect of the test compound on pre-contracted isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or Potassium Chloride (KCl) to induce contraction
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Contraction: Induce a sustained contraction by adding Phenylephrine (1 µM) or KCl (80 mM) to the organ bath.
-
Cumulative Concentration-Response: Once the contraction is stable, add cumulative concentrations of this compound to the bath. Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE or KCl. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Data Presentation:
| Compound | Pre-contracting Agent | EC50 (µM) |
| This compound | Phenylephrine (1 µM) | Result |
| This compound | KCl (80 mM) | Result |
| Hydralazine (Reference) | Phenylephrine (1 µM) | Result |
Note: Results are hypothetical and need to be determined experimentally.
Logical Flow for Vasorelaxant Assay
These application notes provide a foundational framework for the in vitro assessment of this compound. The described protocols for anticancer, anti-inflammatory, and vasodilator activity will enable researchers to effectively screen this novel compound and determine its therapeutic potential. Further characterization may involve more specific assays based on the initial findings, such as investigating the mechanism of cell death, profiling against a broader panel of kinases, or exploring its effects on other cardiovascular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors | MDPI [mdpi.com]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. scholarena.com [scholarena.com]
- 11. In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(Trifluoromethyl)pyridazin-3(2H)-one in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(trifluoromethyl)pyridazin-3(2H)-one scaffold is a fluorinated heterocyclic motif of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and insights into their potential mechanisms of action.
Therapeutic Applications
Derivatives of the pyridazin-3(2H)-one core have shown a wide range of pharmacological activities. The introduction of a trifluoromethyl group at the 5-position can modulate these activities, leading to the development of potent and selective therapeutic agents.
Anticancer Activity
The pyridazinone scaffold is a constituent of several anticancer agents. Derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.
-
Kinase Inhibition: Certain pyridazinone derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as c-Met. The trifluoromethyl group can enhance the binding of these inhibitors to the kinase domain.
-
Cytotoxicity: Compounds based on this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including those of the colon, breast, and lung.
Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Their mechanism of action in this context often involves the inhibition of enzymes such as cyclooxygenase (COX).
Cardiovascular Applications
The pyridazinone core is present in compounds with cardiovascular effects, including vasorelaxant and antihypertensive properties. These effects are often mediated through mechanisms like phosphodiesterase (PDE) inhibition.
Quantitative Data Summary
The following tables summarize quantitative data for various pyridazinone derivatives, highlighting their potency and selectivity. Note that data for derivatives specifically from the this compound scaffold are limited in publicly available literature; therefore, data for related pyridazinone compounds are also included to demonstrate the potential of the scaffold.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| DCPYR | Not specified | MAC 13 | 4 ± 2 | [1] |
| MAC 16 | 18 ± 3 | [1] | ||
| AAF | Not specified | MAC 13 | 11 ± 1 | [1] |
| MAC 16 | 17 ± 1 | [1] | ||
| Compound 43 | Tubulin | Panc-1 | 2.9 | [2] |
| Paca-2 | 2.2 | [2] | ||
| Compound 10l | VEGFR-2 | Melanoma (LOX IMVI) | < 0.01 | [3] |
| Compound 17a | VEGFR-2 | Melanoma (LOX IMVI) | < 0.01 | [3] |
Table 2: Vasorelaxant and Antihypertensive Activity of Pyridazinone Derivatives
| Compound ID | Activity | Model | EC50/IC50 (µM) | Reference |
| Compound 9 | Vasodilatory | Rat thoracic aorta | 0.051 | [2] |
| Compound 13 | Vasorelaxant | Rat thoracic aortic rings | 0.199 | [2] |
| Compound 16 | Vasodilating | Rat thoracic aortic rings | 0.339 | [2] |
| Compound 17 | Vasodilating | Rat thoracic aortic rings | 1.225 | [2] |
| Compound 18 | Vasodilating | Rat thoracic aortic rings | 1.204 | [2] |
Table 3: Enzyme Inhibition by Pyridazinone Derivatives
| Compound ID | Enzyme | IC50 (nM) | Reference |
| Olaparib | PARP | 1.5 | [2] |
| Fluzoparib | PARP | 1.46 | [2] |
| Talazoparib | PARP | 0.2 | [2] |
| Compound 27 | PDE-5 | 34 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
Synthesis of Pyridazin-3(2H)-one Derivatives
General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones:
-
Friedel-Crafts Acylation: To a solution of a substituted aromatic compound in a suitable solvent (e.g., nitrobenzene or dichloromethane), add succinic anhydride and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise while stirring at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the β-aroylpropionic acid.
-
Cyclization: Reflux the β-aroylpropionic acid with hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.
Protocol for N-Substitution:
-
To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired alkyl or aryl halide.
-
Stir the reaction mixture at room temperature or elevated temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-substituted derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MAC13, MAC16)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Vasorelaxant Activity Assay
Objective: To evaluate the vasorelaxant effect of the synthesized compounds on isolated arterial rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine or potassium chloride (KCl) for pre-contraction
-
Synthesized compounds dissolved in a suitable solvent
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a sustained contraction by adding phenylephrine (1 µM) or KCl (80 mM) to the bath.
-
Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Visualizations
Logical Workflow for Drug Discovery Using the this compound Scaffold
Caption: A logical workflow for the discovery and development of drugs based on the this compound scaffold.
Signaling Pathway for Kinase Inhibition by Pyridazinone Derivatives
Caption: A simplified signaling pathway illustrating the inhibition of a receptor tyrosine kinase by a this compound derivative, leading to the suppression of cancer cell proliferation and survival.
Experimental Workflow for In Vitro Anticancer Assay
Caption: A step-by-step workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The incorporation of a trifluoromethyl group at the 5-position can significantly enhance metabolic stability and binding affinity. This document provides detailed application notes and protocols for the development of kinase inhibitors derived from 5-(trifluoromethyl)pyridazin-3(2H)-one. The focus is on the synthesis of potential inhibitors targeting kinases such as PIM and c-Met, along with protocols for their biological evaluation.
Introduction to Target Kinases
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression.
c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, invasion, and angiogenesis.[3][4] Dysregulation of the HGF/c-Met signaling pathway is frequently observed in a variety of human cancers, often correlating with poor prognosis.[4]
Proposed Synthetic Pathway
A versatile approach to functionalize the this compound core is through an initial chlorination at the 6-position, followed by subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce diverse aryl, heteroaryl, or amino substituents. This strategy allows for the exploration of the structure-activity relationship (SAR) at this position.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine (Intermediate)
This protocol describes the chlorination of the pyridazinone starting material.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound in toluene, add a catalytic amount of anhydrous DMF.
-
Slowly add phosphorus oxychloride (POCl₃) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-chloro-5-(trifluoromethyl)pyridazine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-5-(trifluoromethyl)pyridazin-3(2H)-one Derivatives
This protocol describes the palladium-catalyzed coupling of the chlorinated intermediate with an arylboronic acid.
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine 3-chloro-5-(trifluoromethyl)pyridazine, the desired arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture (e.g., to 120 °C for 30-60 minutes). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-(trifluoromethyl)pyridazin-3(2H)-one derivative.
-
Characterize the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a common method for determining the IC₅₀ value of a compound against a target kinase.[1][5]
Materials:
-
Purified recombinant kinase (e.g., PIM1, c-Met)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MOLM-16 for PIM, MKN-45 for c-Met)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) value.
Data Presentation
The inhibitory activities of the synthesized compounds should be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibition Profile of Representative Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
| TFP-001 | PIM1 | 50 |
| TFP-001 | PIM2 | 75 |
| TFP-001 | PIM3 | 60 |
| TFP-002 | c-Met | 25 |
| TFP-002 | KDR (VEGFR2) | >1000 |
Table 2: Anti-proliferative Activity of Representative Compounds
| Compound ID | Cell Line | Cancer Type | GI₅₀ (nM) |
| TFP-001 | MOLM-16 | Acute Myeloid Leukemia | 150 |
| TFP-002 | MKN-45 | Gastric Cancer | 80 |
Signaling Pathway Visualization
References
Application Notes and Protocols for 5-(Trifluoromethyl)pyridazin-3(2H)-one in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(Trifluoromethyl)pyridazin-3(2H)-one as a core scaffold in the discovery and development of novel agricultural fungicides. While specific research on this exact molecule is not extensively available in public literature, this document outlines its synthesis, proposed mechanism of action based on related compounds, and detailed protocols for evaluating its fungicidal efficacy.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug and pesticide discovery to enhance metabolic stability, bioavailability, and target affinity. Therefore, this compound represents a promising starting point for the development of new fungicidal agents.
Synthesis of this compound
Proposed Synthetic Pathway:
A plausible synthetic route could start from a trifluoromethyl-containing γ-keto acid or ester.
Caption: Proposed synthesis of this compound.
General Protocol for Pyridazinone Synthesis:
-
Reaction Setup: To a solution of the appropriate trifluoromethyl-substituted γ-keto acid or ester in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
-
Characterization: The structure of the final compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Proposed Mechanism of Action
The precise mechanism of action for this compound is not documented. However, many pyridazinone-based fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, leading to a halt in cellular energy production and ultimately, fungal cell death.[1][2][3]
Caption: Proposed mechanism of action via SDH inhibition.
Experimental Protocols
In Vitro Fungicidal Activity Assessment
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Protocol: Mycelial Growth Inhibition Assay
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Amended Media Preparation: Autoclave PDA medium and cool it to 45-50°C. Add the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the respective fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
-
EC50 Determination: The half-maximal effective concentration (EC50) can be determined by probit analysis of the inhibition data.
Caption: In vitro mycelial growth inhibition assay workflow.
In Vivo Fungicidal Activity Assessment
Objective: To evaluate the protective and curative activity of this compound on host plants.
Materials:
-
Healthy host plants (e.g., tomato, wheat, or cucumber seedlings)
-
Spore suspension of a pathogenic fungus (e.g., Botrytis cinerea)
-
This compound formulation
-
Wetting agent (e.g., Tween 20)
-
Spray bottle
-
Humid chamber
Protocol: Detached Leaf Assay
-
Plant Material: Detach healthy, fully expanded leaves from the host plants.
-
Treatment Application (Protective):
-
Prepare a solution of the test compound at various concentrations in water with a wetting agent.
-
Spray the adaxial and abaxial surfaces of the leaves with the treatment solution until runoff.
-
Allow the leaves to air dry.
-
-
Inoculation:
-
Place a drop of the fungal spore suspension onto the center of each treated leaf.
-
For a control, use leaves sprayed only with water and the wetting agent.
-
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at a suitable temperature and light cycle for disease development.
-
Data Collection: After a defined incubation period (e.g., 3-7 days), measure the diameter of the necrotic lesion on each leaf.
-
Calculation: Calculate the percentage of disease control relative to the untreated control.
-
Curative Activity: To assess curative activity, inoculate the leaves 24 hours before applying the treatment solution.
Caption: In vivo detached leaf assay workflow.
Data Presentation
Quantitative data from the fungicidal assays should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Fungicidal Activity of this compound against Various Plant Pathogens
| Test Fungus | EC50 (µg/mL) | 95% Confidence Interval |
| Botrytis cinerea | Data to be determined | Data to be determined |
| Fusarium oxysporum | Data to be determined | Data to be determined |
| Rhizoctonia solani | Data to be determined | Data to be determined |
| Puccinia recondita | Data to be determined | Data to be determined |
Table 2: In Vivo Protective and Curative Efficacy of this compound against Botrytis cinerea on Tomato Leaves
| Concentration (µg/mL) | Protective Activity (% Control) | Curative Activity (% Control) |
| 10 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined |
Conclusion and Future Directions
This compound presents a valuable scaffold for the development of novel agricultural fungicides. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive evaluation of its fungicidal properties. Future research should focus on:
-
Synthesis and Optimization: Developing an efficient and scalable synthesis for the parent compound and creating a library of derivatives to establish structure-activity relationships (SAR).
-
Broad-Spectrum Screening: Testing the compound and its analogs against a wider range of economically important plant pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by this compound in fungi.
-
Field Trials: Evaluating the efficacy of promising candidates under real-world agricultural conditions.
-
Toxicology and Environmental Impact Assessment: Conducting necessary studies to ensure the safety of any potential new fungicide.
References
Application Notes and Protocols for N-alkylation of 5-(Trifluoromethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. These activities include roles as cardiovascular agents, anticancer therapeutics, and anti-inflammatory molecules.[1][2][3][4] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making 5-(Trifluoromethyl)pyridazin-3(2H)-one a valuable scaffold in drug discovery.[5]
N-alkylation of the pyridazinone ring is a critical synthetic step for creating diverse chemical libraries and exploring structure-activity relationships (SAR). The substituent at the N-2 position can significantly influence the pharmacological properties of the resulting compounds. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct N-Alkylation with Alkyl Halides and the Mitsunobu Reaction.
Potential Biological Relevance and Signaling Pathways
Derivatives of the pyridazin-3(2H)-one scaffold have been reported to interact with a variety of biological targets and signaling pathways. While the specific pathways modulated by N-alkylated derivatives of this compound require experimental validation, based on existing literature for related compounds, potential areas of investigation include:
-
Cancer: Pyridazinone derivatives have been identified as inhibitors of various kinases involved in cancer cell proliferation and survival, such as tyrosine kinases. They have also been investigated as PARP and B-RAF inhibitors.[1]
-
Inflammation: Some pyridazinone compounds exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) or by modulating the NF-κB signaling pathway.[2]
-
Cardiovascular Diseases: Certain pyridazinone derivatives act as vasodilators, possibly by inhibiting phosphodiesterases (PDEs), which are key enzymes in cardiovascular signaling.[1][3]
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Models in the Evaluation of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of pyridazinone derivatives, a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. The focus is on animal models for assessing their cardiotonic, anti-inflammatory, and anticancer properties.
I. Cardiotonic Activity of Pyridazinone Derivatives
Pyridazinone derivatives have emerged as promising positive inotropic agents, offering potential new treatments for heart failure. Their mechanism often involves the inhibition of phosphodiesterase-III (PDE-III) in heart muscles and blood vessels. In vivo animal models are crucial for evaluating the efficacy and safety of these compounds.
A. In Vivo Models for Cardiotonic Activity
A commonly used model for assessing cardiotonic activity is the anesthetized dog model, which allows for the detailed measurement of cardiovascular hemodynamics.
B. Experimental Protocol: Evaluation of Cardiotonic Effects in Anesthetized Dogs
This protocol outlines the procedure for determining the positive inotropic and vasodilating effects of pyridazinone derivatives in an in vivo setting.
1. Animal Preparation:
-
Species: Beagle dogs.
-
Anesthesia: Anesthetize the dogs, typically with a combination of tranquilizers and general anesthetics. Maintain anesthesia throughout the experiment.
-
Instrumentation:
-
Insert a catheter into the femoral artery to measure blood pressure.
-
Place a catheter in the left ventricle to measure left ventricular pressure and calculate its first derivative (dP/dt), an indicator of cardiac contractility.
-
Insert a catheter into the femoral vein for intravenous (i.v.) administration of the test compounds.
-
2. Compound Administration:
-
Dissolve the pyridazinone derivative in a suitable vehicle.
-
Administer the compound as a bolus i.v. injection or a continuous infusion.
-
Include a vehicle control group and a positive control group (e.g., milrinone or amrinone) for comparison.
3. Data Collection and Analysis:
-
Continuously record hemodynamic parameters, including heart rate, blood pressure, and left ventricular dP/dtmax.
-
Calculate the dose that produces a 30% increase in dP/dtmax (ED30) to quantify the inotropic potency.
-
Monitor for any adverse effects, such as arrhythmias.
C. Data Presentation: Cardiotonic Activity of Pyridazinone Derivatives
The following table summarizes the in vivo cardiotonic activity of selected pyridazinone derivatives from preclinical studies.
| Compound/Derivative | Animal Model | Key Parameter | Potency (ED30 or equivalent) | Reference Compound | Reference Compound Potency |
| MCI-154 | Anesthetized Dog | dP/dtmax | 8.5 ± 1.9 µg/kg | Amrinone | 471.9 ± 94.1 µg/kg |
| Compound 5 | Anesthetized Dog | dP/dtmax | 4.4 ± 0.6 µg/kg | Amrinone | 471.9 ± 94.1 µg/kg |
| Compound 36 | Anesthetized Dog | Inotropic Activity | Relative potency = 2.11 | Milrinone | Relative potency = 1 |
Data compiled from studies evaluating the cardiotonic effects of novel pyridazinone derivatives.[1][2]
D. Visualization: Experimental Workflow for Cardiotonic Evaluation
Caption: Workflow for in vivo cardiotonic assessment.
II. Anti-inflammatory Activity of Pyridazinone Derivatives
Pyridazinone derivatives have shown significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE-4).[3][4][5] In vivo models are essential for confirming the efficacy and assessing the side-effect profile of these compounds, particularly concerning gastrointestinal safety.[6]
A. In Vivo Models for Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammation model to evaluate the anti-inflammatory potential of novel compounds.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and measuring inflammation in rat paws to test the efficacy of anti-inflammatory pyridazinone derivatives.
1. Animal Handling and Grouping:
-
Species: Wistar or Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into several groups: a negative control (vehicle), a positive control (e.g., indomethacin), and treatment groups receiving different doses of the pyridazinone derivative.
2. Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 1 hour) before inducing inflammation.
3. Induction of Edema:
-
Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[7]
-
The increase in paw volume is calculated as the percentage of swelling compared to the initial volume.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
C. Data Presentation: Anti-inflammatory Activity of Pyridazinone Derivatives
The following table presents data from studies investigating the anti-inflammatory effects of pyridazinone derivatives in the carrageenan-induced paw edema model.
| Compound/Derivative | Animal Model | Dose and Route | Inhibition of Edema (%) | Reference Compound | Reference Inhibition (%) |
| Compound [I] | Rat | Not Specified | Effective Inhibition | Indomethacin | Not Specified |
| Compound [II] | Rat | Not Specified | Effective Inhibition | Indomethacin | Not Specified |
| Compound 8a | Mouse | Not Specified | Potent Activity | Not Specified | Not Specified |
| Compound 8b | Mouse | Not Specified | Potent Activity | Not Specified | Not Specified |
Data from studies demonstrating the anti-inflammatory potential of pyridazinone derivatives.[4][8]
D. Visualization: Signaling Pathway of COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway.
III. Anticancer Activity of Pyridazinone Derivatives
Several pyridazinone derivatives have been investigated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines.[9][10][11] In vivo studies are critical to translate these in vitro findings into potential therapeutic applications.
A. In Vivo Models for Anticancer Activity
Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of potential anticancer compounds. In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is assessed.
B. Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol describes a general procedure for testing the anticancer activity of pyridazinone derivatives in a xenograft mouse model.
1. Cell Culture and Animal Implantation:
-
Cell Lines: Culture the desired human cancer cell line (e.g., A549 for non-small cell lung cancer) under appropriate conditions.[10]
-
Animals: Use immunocompromised mice (e.g., nude or SCID mice).
-
Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment:
-
Grouping: Randomize the mice into control (vehicle) and treatment groups.
-
Administration: Administer the pyridazinone derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. Treatment can be administered daily or on a specific schedule.
3. Tumor Measurement and Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
4. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the control group.
-
Survival Analysis: In some studies, overall survival may be a primary endpoint.
-
Statistical Significance: Use appropriate statistical tests to compare the tumor growth between the different groups.
C. Data Presentation: Anticancer Activity of Pyridazinone Derivatives
The following table summarizes the anticancer activity of selected pyridazinone derivatives from in vitro studies, which would inform the selection of candidates for in vivo testing.
| Compound/Derivative | Cancer Cell Line | Assay | Activity (GI50 or % Inhibition) |
| Compound 10l | A549/ATCC (NSCLC) | Five-dose screening | GI50: 1.66–100 µM |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | Single dose screening | GI%: 62.21% - 100.14% |
| Compound 8f | Melanoma, NSCLC, Prostate, Colon | Single dose screening | GI%: 62.21% - 100.14% |
Data from in vitro screening of pyridazinone-based diarylurea derivatives, indicating candidates for in vivo xenograft studies.[9][10]
D. Visualization: Anticancer Drug Evaluation Workflow
Caption: Xenograft model workflow for anticancer drug testing.
References
- 1. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Revolutionizing Cardiovascular Research: Advanced Applications & Protocols
For Researchers, Scientists, and Drug Development Professionals
The study of cardiovascular diseases is undergoing a profound transformation, driven by cutting-edge technologies that offer unprecedented insights into the molecular underpinnings of these complex conditions. This document provides detailed application notes and experimental protocols for several key technologies at the forefront of cardiovascular research: Single-Cell RNA Sequencing, Proteomics, Metabolomics, Cardiac Organoids, and CRISPR-Cas9 gene editing. These powerful tools are enabling researchers to dissect disease mechanisms at a granular level, identify novel therapeutic targets, and develop more effective treatments for heart disease.
Single-Cell RNA Sequencing in Atherosclerosis
Application Note:
Single-cell RNA sequencing (scRNA-seq) has emerged as a transformative tool for dissecting the cellular heterogeneity of atherosclerotic plaques.[1][2] Unlike bulk RNA sequencing, which provides an averaged view of gene expression across a tissue, scRNA-seq allows for the transcriptomic profiling of individual cells, revealing distinct cell populations and their activation states within the plaque microenvironment.[1][3] This high-resolution analysis has been instrumental in identifying novel subsets of immune cells, smooth muscle cells, and endothelial cells that contribute to plaque development and instability.[2][3] By comparing the cellular composition and gene expression profiles of plaques from different stages of disease or from different patient populations, researchers can uncover key drivers of atherosclerosis progression and identify potential biomarkers and therapeutic targets.[4]
Quantitative Data Summary:
| Cell Type | Key Findings | Reference |
| T Cells | Predominant immune cell type in human atherosclerotic plaques (62.3% of leukocytes). | [5] |
| Macrophages | Represent a smaller proportion of leukocytes in human plaques (25.6%) compared to mouse models. | [5] |
| Smooth Muscle Cells | Exhibit significant phenotypic diversity within plaques. | [3] |
| Endothelial Cells | Display altered gene expression profiles associated with inflammation and dysfunction. | [6] |
Experimental Protocol: Single-Cell RNA Sequencing of Human Carotid Atherosclerotic Plaques
This protocol outlines the key steps for isolating viable single cells from human carotid endarterectomy specimens for scRNA-seq analysis.[5]
1. Tissue Collection and Processing:
- Collect carotid endarterectomy plaques immediately after surgery and place them in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS).[5]
- Process the tissue within 2 hours.
- Mince the plaque tissue into small pieces.
2. Enzymatic Digestion:
- Digest the minced tissue using an enzymatic cocktail (e.g., a mix of collagenases and DNase) to liberate single cells. The specific enzymes and incubation times should be optimized for the tissue type.[5]
3. Leukocyte Isolation and Staining:
- Perform a rescue incubation on the liberated leukocytes.[5]
- Stain the cells for Fluorescence-Activated Cell Sorting (FACS). A common approach is to stain for CD45 to isolate leukocytes.[5]
4. FACS Sorting:
- Sort viable, single CD45+ leukocytes using FACS.[5]
5. Single-Cell Capture and Library Preparation:
- Utilize a commercial single-cell capture system (e.g., 10x Genomics Chromium) to encapsulate single cells into droplets with barcoded beads.
- Perform reverse transcription and cDNA amplification according to the manufacturer's protocol.
- Prepare sequencing libraries from the amplified cDNA.
6. Sequencing and Data Analysis:
- Sequence the libraries on a high-throughput sequencing platform.
- Process the raw sequencing data using appropriate bioinformatics pipelines to align reads, generate gene-cell matrices, and perform downstream analyses such as cell clustering, differential gene expression analysis, and trajectory inference.[7]
Experimental Workflow:
Proteomics in Hypertrophic Cardiomyopathy
Application Note:
Proteomics, the large-scale study of proteins, provides a powerful approach to understanding the molecular changes that occur in hypertrophic cardiomyopathy (HCM). By employing techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in cardiac tissue, revealing alterations in protein expression and post-translational modifications that are associated with the disease.[8][9] This information can shed light on the pathological mechanisms of HCM, such as altered contractility, energy metabolism, and cellular signaling. Proteomic studies have identified unique protein signatures for different subtypes of heart failure, including obstructive HCM, which can aid in diagnosis and the development of targeted therapies.[8]
Quantitative Data Summary:
| Protein | Change in Obstructive HCM | Correlation with Clinical Features | Reference |
| DDAH1 | Upregulated | Negatively correlated with LVEF; Positively correlated with LVESV. | [8] |
| Tubulin | Increased in female HCM patients | Correlates with diastolic dysfunction. | [10] |
| Heat Shock Proteins | Increased in female HCM patients | - | [10] |
| Carbohydrate Metabolism Proteins | Lower in female compared to male HCM patients | - | [10] |
| Translational Proteins | Lower in male HCM patients | - | [10] |
Experimental Protocol: Proteomic Analysis of Human Myocardial Tissue
This protocol provides a general workflow for the quantitative proteomic analysis of human heart tissue using mass spectrometry.[9][11]
1. Tissue Homogenization and Protein Extraction:
- Pulverize frozen myocardial tissue.
- Homogenize the tissue in a lysis buffer containing detergents and protease inhibitors to extract total proteins.
2. Protein Quantification and Digestion:
- Quantify the protein concentration of the extract using a standard assay (e.g., BCA assay).
- Reduce and alkylate the protein sample to break disulfide bonds.
- Digest the proteins into peptides using a protease such as trypsin.
3. Peptide Cleanup and Fractionation (Optional):
- Desalt the peptide mixture using a solid-phase extraction method to remove contaminants that can interfere with mass spectrometry.
- For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Separate the peptides using nano-flow liquid chromatography.
- Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer will acquire MS1 spectra to measure peptide masses and MS2 spectra of fragmented peptides to determine their sequences.[11]
5. Data Analysis:
- Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra by searching against a protein sequence database.
- Perform protein quantification (label-free or using isotopic labels) to determine the relative abundance of proteins between different samples.
- Conduct statistical analysis to identify differentially expressed proteins.
- Perform pathway and functional enrichment analysis to interpret the biological significance of the proteomic changes.
Experimental Workflow:
Metabolomics in Myocardial Infarction and Heart Failure
Application Note:
Metabolomics, the comprehensive analysis of small molecules (metabolites) in a biological system, offers a unique window into the metabolic alterations that occur in cardiovascular diseases such as myocardial infarction (MI) and heart failure (HF).[12][13] By profiling the metabolome of plasma or cardiac tissue, researchers can identify metabolic signatures associated with disease presence, severity, and prognosis.[14] These metabolic changes can reflect shifts in energy substrate utilization, oxidative stress, and inflammation. Identifying novel metabolite biomarkers has the potential to improve early diagnosis, risk stratification, and personalized treatment of patients with MI and HF.[15]
Quantitative Data Summary:
| Metabolite/Metabolite Class | Disease Context | Change | Reference |
| Lipoprotein Parameters (38 of 112) | Early Myocardial Ischemia | Significant changes observed 15 minutes post-intervention. | [12] |
| Mannitol/Sorbitol | Incident Myocardial Infarction | Increased risk. | [14] |
| Glutamine | Incident Myocardial Infarction | Decreased risk. | [14] |
| Amino Acids (17) | Incident Myocardial Infarction | Associated with incident MI. | [14] |
| Lipids (21) | Incident Myocardial Infarction | Associated with incident MI. | [14] |
| L-aspartic acid, L-acetylcarnitine, etc. (10 total) | STEMI | Potential biomarkers for early diagnosis. | [16] |
| L-aspartic acid, arachidonic acid, etc. (5 total) | NSTEMI | Potential biomarkers for early diagnosis. | [16] |
Experimental Protocol: Targeted Metabolomics of Human Plasma
This protocol describes a targeted metabolomic analysis of plasma samples to quantify specific classes of metabolites.[13][17][18]
1. Sample Collection and Preparation:
- Collect blood samples from patients after an overnight fast.
- Prepare plasma by centrifugation and store at -80°C until analysis.[17]
- Thaw plasma samples on ice.
2. Metabolite Extraction:
- Spike plasma samples with stable isotope-labeled internal standards for accurate quantification.
- Extract metabolites using a solvent-based method (e.g., methanol precipitation).[17]
3. Derivatization (for certain metabolite classes):
- For some metabolites, such as acylcarnitines, derivatization may be necessary to improve their chromatographic properties and detection sensitivity.[17]
4. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):
- Separate the different classes of metabolites (e.g., amino acids, organic acids, acylcarnitines) using specific HPLC methods to achieve optimal resolution.[13][18]
- Quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity for targeted analysis.
5. Data Analysis:
- Process the raw data to obtain metabolite concentrations.
- Perform statistical analysis to identify metabolites that are significantly different between patient groups (e.g., HFpEF vs. HFrEF, MI vs. control).
- Use machine learning algorithms to develop diagnostic or prognostic models based on the metabolic profiles.
Signaling Pathway: TGF-β Signaling in Cardiac Fibrosis
Cardiac fibrosis, a key contributor to heart failure, is heavily influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[19][20][21][22][23] TGF-β activation leads to the differentiation of cardiac fibroblasts into myofibroblasts, which are the primary producers of extracellular matrix proteins that cause stiffening of the heart muscle.[22]
Human Cardiac Organoids for Disease Modeling
Application Note:
Human cardiac organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, are revolutionizing the way we model cardiovascular diseases in vitro.[24][25][26][27][28] These organoids recapitulate key aspects of early heart development and contain multiple cardiac cell types, including cardiomyocytes, fibroblasts, and endothelial cells, arranged in a complex spatial organization.[26] This makes them a more physiologically relevant model than traditional 2D cell cultures. Cardiac organoids can be used to study the mechanisms of congenital heart defects, model diseases like myocardial infarction, and assess the cardiotoxicity of drugs.[29]
Experimental Protocol: Generation of Human Cardiac Organoids from iPSCs
This protocol outlines a method for generating self-assembling human cardiac organoids from induced pluripotent stem cells (iPSCs).[25][26]
1. iPSC Culture and Passaging:
- Culture human iPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR1).
- Passage the iPSCs when they reach optimal confluency.
2. Embryoid Body (EB) Formation:
- Dissociate iPSCs into a single-cell suspension.
- Seed a defined number of cells into each well of a low-adhesion U-bottom 96-well plate to promote the formation of uniform EBs.[26]
3. Cardiac Differentiation:
- Induce cardiac differentiation by modulating key signaling pathways, primarily the Wnt pathway. A common strategy involves:
- Day 0-2: Mesoderm induction with a Wnt activator (e.g., CHIR99021).[26]
- Day 2-4: Cardiac mesoderm specification with a Wnt inhibitor (e.g., IWP2 or Wnt-C59).[25][26]
- Day 4 onwards: Culture in a basal differentiation medium. Some protocols may include a second Wnt activation step to promote epicardial development.[25]
4. Organoid Maturation and Maintenance:
- Continue to culture the developing cardiac organoids in suspension. Beating should be observable within the first two weeks.
- Change the culture medium regularly. The organoids can be maintained for extended periods to study their maturation.
Experimental Workflow:
CRISPR-Cas9 for Modeling and Correcting Cardiovascular Diseases
Application Note:
The CRISPR-Cas9 gene-editing technology has revolutionized the study and potential treatment of inherited cardiovascular diseases.[30][31][32][33] This powerful tool allows for the precise modification of the genome, enabling researchers to create cellular and animal models that accurately recapitulate human genetic heart conditions. By introducing specific mutations into iPSCs and differentiating them into cardiomyocytes, scientists can study the functional consequences of these mutations in a human context.[32] Furthermore, CRISPR-Cas9 holds immense therapeutic potential for correcting the underlying genetic defects that cause cardiomyopathies and other inherited heart diseases.[30][33]
Experimental Protocol: CRISPR-Cas9 Gene Editing in Cardiomyocytes
This protocol provides a general framework for using CRISPR-Cas9 to edit genes in cardiomyocytes, which can be primary cells or derived from iPSCs.[33][34]
1. Design and Synthesis of Guide RNA (gRNA):
- Design a gRNA that specifically targets the genomic locus of interest. Several online tools are available for gRNA design to maximize on-target efficiency and minimize off-target effects.
- Synthesize the gRNA.
2. Delivery of CRISPR-Cas9 Components:
- Deliver the Cas9 nuclease and the gRNA into the target cardiomyocytes. Common delivery methods include:
- Viral vectors (e.g., Adeno-associated virus - AAV): Efficient for in vivo and in vitro delivery.[33]
- Electroporation or Lipofection: Suitable for in vitro experiments.
- Ribonucleoprotein (RNP) complexes: Pre-complexed Cas9 protein and gRNA can be delivered directly into cells.
3. Selection and Expansion of Edited Cells (for iPSCs):
- If editing iPSCs, select for cells that have undergone successful gene editing. This can be done by co-transfecting a selectable marker or by using a reporter system.
- Expand the edited iPSC clones and verify the desired genetic modification by sequencing.
4. Differentiation and Phenotypic Analysis:
- Differentiate the gene-edited iPSCs into cardiomyocytes.
- Perform functional and molecular analyses to assess the phenotypic consequences of the gene edit. This may include assays for contractility, calcium handling, electrophysiology, and gene/protein expression.
Logical Relationship Diagram:
Signaling Pathway: Key Pathways in Atherosclerosis
Atherosclerosis is a complex disease involving multiple signaling pathways in various cell types within the arterial wall.[6][35] Key pathways include those related to inflammation (e.g., NF-κB), lipid metabolism, and vascular smooth muscle cell proliferation and migration.[6][35]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Single Cell RNA Sequencing in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applications of Single-Cell RNA Sequencing in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. escardio.org [escardio.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic Characterisation of Heart Failure Reveals a Unique Molecular Phenotype for Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics and Mass Spectrometry: What Have We Learned About The Heart? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sex-Related Differences in Protein Expression in Sarcomere Mutation-Positive Hypertrophic Cardiomyopathy [frontiersin.org]
- 11. Frontiers | Proteomic Analysis of Cardiac Adaptation to Exercise by High Resolution Mass Spectrometry [frontiersin.org]
- 12. Metabolomics of early myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Quantitative Plasma Metabolomics Identifies Metabolite Signatures that Distinguish Heart Failure with Reduced and Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive metabolites for incident myocardial infarction: a two-step meta-analysis of individual patient data from six cohorts comprising 7897 individuals from the COnsortium of METabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Targeted Metabolomic Profiling of Plasma and Survival in Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma metabolomics identifies signatures that distinguish heart failure with reduced and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 22. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 23. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generation of self-assembling cardiac organoids using hiPSC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Generating Self-assembling Human Heart Organoids Derived from Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A review of protocols for engineering human cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Generation and Maturation of Human iPSC-derived Cardiac Organoids in Long Term Culture | Semantic Scholar [semanticscholar.org]
- 28. biorxiv.org [biorxiv.org]
- 29. Harnessing Single-Cell RNA Sequencing to Better Understand How Diseased Cells Behave the Way They Do in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. The Impact of CRISPR/Cas9 Technology on Cardiac Research: From Disease Modelling to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Antibacterial and Antifungal Screening of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Among these, their potential as antimicrobial agents is a promising area of research in the face of rising antimicrobial resistance.[4][5] This document provides detailed protocols for the in vitro screening of pyridazinone compounds for their antibacterial and antifungal properties, methods for data interpretation, and a summary of reported activities of selected pyridazinone derivatives.
Data Presentation: Antimicrobial Activity of Pyridazinone Derivatives
The following tables summarize the in vitro antibacterial and antifungal activities of various pyridazinone compounds, primarily expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Table 1: Antibacterial Activity of Pyridazinone Derivatives | | :--- | :--- | :--- | :--- | | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference | | Diarylurea Pyridazinone (10h) | Staphylococcus aureus | 16 |[4][5] | | Pyridazinone Congeners (IXa-c) | Staphylococcus aureus (including MRSA) | 0.5 - 128 |[4] | | Pyridazinone Derivative 7 | Escherichia coli | 7.8 (as µM) |[6] | | Pyridazinone Derivative 7 | Staphylococcus aureus (MRSA) | 7.8 (as µM) |[6] | | Pyridazinone Derivative 7 | Salmonella typhimurium | 7.8 (as µM) |[6] | | Pyridazinone Derivative 7 | Acinetobacter baumannii | 7.8 (as µM) |[6] | | Pyridazinone Derivative 13 | Acinetobacter baumannii | 3.74 (as µM) |[6] | | Pyridazinone Derivative 13 | Pseudomonas aeruginosa | 7.48 (as µM) |[6] | | Pyridazinone Derivative 3 | Staphylococcus aureus (MRSA) | 4.52 (as µM) |[6] | | 2-(5-fluoropyrimidinyl)pyridazinone 11 | Klebsiella pneumoniae | 2 | | | Simplified Pyridazinone 20 (C12 lipid chain) | Klebsiella pneumoniae | 2 | | | Simplified Pyridazinone 22 (2-methyl-2-pentene) | Klebsiella pneumoniae | 2 | | | Pyridazinone Core 21 | Klebsiella pneumoniae | 32 | |
| Table 2: Antifungal Activity of Pyridazinone Derivatives | | :--- | :--- | :--- | :--- | | Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference | | Diarylurea Pyridazinone (8g) | Candida albicans | 16 |[4][5] | | Phenylthiourea Pyridazinones | Candida albicans | Generally lower MICs than benzoylthiourea derivatives |[4] | | Pyridazinone Derivative IIIa | Aspergillus niger | Good Activity |[2] | | Pyridazinone Derivative IIIa | Candida albicans | Good Activity |[2] | | Pyridazinone Derivative IIId | Aspergillus niger | Very Good Activity |[2] | | Pyridazinone Derivative IIId | Candida albicans | Very Good Activity |[2] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a pyridazinone compound that inhibits the visible growth of a microorganism.
Materials:
-
Test pyridazinone compounds
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Ketoconazole)
-
Negative control (broth and solvent)
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the pyridazinone compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL and halve the concentration of the compound in each well.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum, but no test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test pyridazinone compounds
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cork borer or pipette tip
-
Positive control antibiotic/antifungal
-
Solvent control
Protocol:
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the dissolved pyridazinone compound into each well.
-
Controls: Add a positive control antibiotic/antifungal and a solvent control to separate wells.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathway Diagram
While the exact antimicrobial mechanisms of many pyridazinone compounds are still under investigation, a common strategy in antimicrobial drug design is the inhibition of essential cellular processes. Some research suggests that pyridazinone derivatives may act as inhibitors of critical enzymes or regulatory proteins in microbes. For instance, some have been designed to target virulence regulators like GraR in MRSA. The following diagram illustrates a generalized mechanism of action where a pyridazinone compound inhibits a key bacterial enzyme, leading to cell death.
Caption: Generalized mechanism of pyridazinone antibacterial action.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for screening pyridazinone compounds for antimicrobial activity.
Caption: Workflow for antimicrobial screening of pyridazinone compounds.
References
- 1. [PDF] Pyridazinone Compounds: A Mini review on their antifungal activities | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the cyclocondensation reaction between a trifluoromethylated γ-ketoacid, specifically 4,4,4-trifluoro-3-oxobutanoic acid, and a hydrazine source, typically hydrazine hydrate.[1] This reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyridazinone ring.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors significantly influence the reaction yield. These include the purity of starting materials, reaction temperature, choice of solvent, and effective removal of water formed during the cyclization.[2] An acidic medium can catalyze the dehydration step, but highly acidic conditions may lead to unwanted side reactions.[2]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of side products is a common challenge. Potential side products include unreacted starting materials, the stable hydrazone intermediate if cyclization is incomplete, and regioisomers if an unsymmetrical substituted hydrazine is used.[2] Under harsh conditions, such as excessively high temperatures, N-N bond cleavage in the hydrazine or the pyridazinone ring can lead to degradation products.[2] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the carbonyl group and potentially lead to other unforeseen byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.[3][4] The choice of method depends on the scale of the reaction and the nature of the impurities. For recrystallization, common solvents to explore include ethanol, isopropanol, or mixtures with an anti-solvent like water or hexanes.[5] For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a good starting point.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Impurities in 4,4,4-trifluoro-3-oxobutanoic acid or hydrazine hydrate can inhibit the reaction.[2] 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[2] 3. Suboptimal pH: The pH of the reaction medium can be critical for the cyclization step.[2] 4. Presence of Water: The accumulation of water can hinder the reaction equilibrium.[2] | 1. Ensure the purity of starting materials. 4,4,4-Trifluoro-3-oxobutanoic acid can be synthesized from ethyl trifluoroacetate and ethyl acetate.[6] 2. Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature incrementally. 3. Adjust the pH with a catalytic amount of acid (e.g., acetic acid or a few drops of HCl).[2] 4. Use a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene. |
| Formation of Multiple Products (Observed on TLC/NMR) | 1. Stable Hydrazone Intermediate: The initial hydrazone formed may not have cyclized completely.[2] 2. Degradation of Product/Reactants: High temperatures can cause decomposition.[2] 3. Side Reactions of the Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can influence reactivity. | 1. Increase the reaction time or add a catalytic amount of acid to promote cyclization. 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 3. Carefully control the reaction conditions and consider using milder reagents if possible. |
| Product is an Oil and Does Not Crystallize | 1. Residual Solvent: Trace amounts of solvent can prevent crystallization. 2. Presence of Impurities: Impurities can act as a crystal lattice inhibitor.[3] | 1. Ensure all solvent is removed under a high vacuum. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] If this fails, purify the product by column chromatography. |
| Difficulty in Purification by Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation. 2. Compound Instability on Silica Gel: Some compounds can degrade on acidic silica gel. | 1. Systematically screen for an optimal solvent system using TLC to achieve a good separation of spots.[4] 2. If degradation is suspected, consider using a different stationary phase like neutral alumina or C18 reverse-phase silica.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluoro-3-oxobutanoic Acid
This protocol is adapted from a similar synthesis of the corresponding ethyl ester.[6]
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Base (e.g., sodium ethoxide)
-
Acid catalyst (e.g., sulfuric acid)
-
Trifluoroacetic acid
Procedure:
-
Step A: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate: React ethyl trifluoroacetate with ethyl acetate in the presence of a suitable base (e.g., sodium ethoxide) to yield ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Step B: Hydrolysis to 4,4,4-Trifluoro-3-oxobutanoic Acid: To the ethyl 4,4,4-trifluoro-3-oxobutanoate, add trifluoroacetic acid and a catalytic amount of sulfuric acid.
-
Reflux the mixture for approximately 3 hours.
-
After cooling to room temperature, add ethyl acetate and extract with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer to a pH of 1.0 with a 2N aqueous hydrochloric acid solution.
-
Re-extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4,4-trifluoro-3-oxobutanoic acid.
Protocol 2: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar pyridazinone derivatives.[2] Optimization of reaction conditions is recommended.
Materials:
-
4,4,4-Trifluoro-3-oxobutanoic acid
-
Hydrazine hydrate (99%)
-
Ethanol (or another suitable solvent like acetic acid or toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4,4,4-trifluoro-3-oxobutanoic acid in ethanol.
-
Add 1.2 equivalents of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
5-(Trifluoromethyl)pyridazin-3(2H)-one solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(Trifluoromethyl)pyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: For poor aqueous solubility, consider the following initial steps:
-
pH Adjustment: The pyridazinone moiety has a pKa, and altering the pH of the buffer can significantly impact solubility. Systematically adjust the pH to determine if solubility improves at a more acidic or basic pH.
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). Start with a small percentage of the co-solvent and gradually increase the concentration.
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's thermal stability.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants can be effective in solubilizing poorly soluble compounds like this compound by forming micelles that encapsulate the drug molecules. Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations.
Q4: Are there any known formulation strategies for pyridazinone derivatives?
A4: Yes, various formulation strategies have been successfully applied to improve the solubility and bioavailability of poorly soluble drugs, including pyridazinone derivatives. These include:
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer carrier (e.g., PVP, PEG) can enhance its dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubility and absorption.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon standing.
Possible Causes:
-
The initial concentration exceeds the equilibrium solubility in the chosen solvent system.
-
Temperature fluctuations are causing the solubility limit to be exceeded.
-
The compound is degrading, and the degradation products are less soluble.
Solutions:
-
Determine Equilibrium Solubility: Conduct a solubility study to determine the maximum stable concentration in your solvent system.
-
Use a Stabilizer: For amorphous solid dispersions, polymers can help maintain the supersaturated state and prevent precipitation.
-
Control Temperature: Maintain a constant temperature for your solution.
-
Assess Stability: Use analytical techniques like HPLC to check for compound degradation.
Issue: Inconsistent results in biological assays due to poor solubility.
Possible Causes:
-
The compound is not fully dissolved, leading to inaccurate concentrations.
-
Precipitation of the compound in the assay medium.
-
Interaction of the solubilizing excipients with the assay components.
Solutions:
-
Pre-dissolve in Organic Solvent: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the assay.
-
Use of Solubilizing Agents: Incorporate non-ionic surfactants or cyclodextrins into the assay medium to maintain solubility.
-
Excipient Control: Run appropriate vehicle controls in your assay to account for any effects of the solubilizing agents.
Data Presentation
Table 1: Potential Solvents for this compound Solubility Screening
| Solvent Class | Specific Solvent | Expected Solubility Trend | Reference/Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO) | High | Commonly used for dissolving poorly soluble compounds for in vitro screening. A related pyridazinone showed high solubility in DMSO.[1] |
| N,N-Dimethylformamide (DMF) | High | Mentioned in patents for related compounds as a reaction solvent. | |
| Protic Polar | Ethanol | Moderate | Used in a synthesis protocol for a related compound. |
| Methanol | Moderate | A related pyridazinone showed moderate solubility in methanol.[1] | |
| Polyethylene glycol 400 (PEG 400) | Moderate to High | A good solubilizing agent for many poorly soluble drugs and a related pyridazinone showed high solubility.[1] | |
| Non-polar | Chloroform | Moderate | Used in a synthesis protocol for a related compound. |
| Ethyl Acetate | Low to Moderate | A related pyridazinone showed moderate solubility.[1] | |
| Aqueous | Water | Very Low | Pyridazinone derivatives are often reported to have poor aqueous solubility. |
Note: The expected solubility trend is an estimate based on the properties of the compound and data from similar structures. Experimental verification is required to determine quantitative solubility.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the equilibrium solubility in mg/mL or µg/mL.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., Methanol, Acetone)
-
Rotary evaporator
Methodology:
-
Dissolve a specific weight ratio of this compound and the hydrophilic polymer (e.g., 1:4 drug-to-polymer ratio) in a minimal amount of the volatile organic solvent.
-
Ensure complete dissolution of both components to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and with gentle heating.
-
Continue evaporation until a dry solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for dissolution improvement compared to the pure compound.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubility enhancement techniques.
References
Technical Support Center: Purification of Crude 5-(Trifluoromethyl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-(Trifluoromethyl)pyridazin-3(2H)-one. The guidance is presented in a practical question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark oil/tar. How can I solidify it for further purification?
A1: The oily nature of the crude product often indicates the presence of residual solvents or low-molecular-weight impurities. Before attempting recrystallization or column chromatography, it's beneficial to try and solidify the material.
-
High Vacuum Treatment: Subject the crude oil to high vacuum for several hours to remove any remaining volatile solvents.
-
Trituration: Add a non-polar solvent in which the product is likely insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can help to wash away soluble impurities and may induce the product to precipitate as a solid. The resulting solid can then be collected by filtration.
Q2: I'm having trouble finding a suitable single solvent for recrystallization. What should I try?
A2: Finding an ideal single solvent that dissolves the compound when hot and gives good recovery upon cooling can be challenging. A two-solvent system is often more effective.
-
Solvent/Anti-Solvent Method: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or ethanol). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do to prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.
-
Increase Solvent Volume: Add more of the hot recrystallization solvent to the oiled-out mixture to ensure the compound is fully dissolved at the solvent's boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling promotes oil formation.
-
Use a Different Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent combinations.
Q4: I am performing column chromatography on silica gel, but my compound is showing significant tailing. How can I improve the peak shape?
A4: Tailing is a common issue with nitrogen-containing heterocyclic compounds due to their basic nature, which can lead to strong interactions with the acidic silica gel.
-
Add a Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.
Q5: What are the likely impurities in my crude this compound?
A5: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of pyridazinones can include:
-
Unreacted Starting Materials: Such as the corresponding γ-keto acid or hydrazine derivative.[2]
-
Reaction Intermediates: Incomplete cyclization can leave open-chain precursors in the crude mixture.[2]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can lead to various structural isomers or degradation products.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 244268-34-6 | [3][4] |
| Molecular Formula | C₅H₃F₃N₂O | [3][5] |
| Molecular Weight | 164.09 g/mol | [3][5] |
| Appearance | Pale Beige to Pale Brown Solid | [3] |
Solubility Data of an Analogous Compound (6-Phenyl-pyridazin-3(2H)-one)
Due to the limited availability of specific solubility data for this compound, the following table for a structurally related pyridazinone is provided as a guide for solvent selection. The trifluoromethyl group will increase lipophilicity compared to the phenyl group.
| Solvent | Solubility (Mole Fraction) at 298.15 K | Polarity Index |
| Water | 1.26 x 10⁻⁵ | 10.2 |
| Methanol | 5.18 x 10⁻³ | 5.1 |
| Ethanol | 8.22 x 10⁻³ | 4.3 |
| Isopropanol | 1.44 x 10⁻² | 3.9 |
| Ethyl Acetate | 8.81 x 10⁻² | 4.4 |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | 7.2 |
Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general guideline for the purification of solid this compound.
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add water dropwise with swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is suitable for the purification of oily or highly impure this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in heptane or hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis beforehand. For trifluoromethylated N-fused heterocycles, a heptane:EtOAc gradient from 100:0 to 70:30 has been reported to be effective.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading") and add it to the top of the column.
-
Elution: Run the column with the mobile phase gradient, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
Overcoming challenges in the synthesis of pyridazinone derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridazinone derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyridazinone Product
Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction duration.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization step produces water. In certain cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.[1]
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Q2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common obstacle. Understanding these side reactions is key to minimizing their occurrence:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a significant byproduct.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or employing specific catalysts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Issue 3: Difficulty in Controlling Regioselectivity of N-alkylation
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:[1]
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]
Data Presentation
The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Reflux in ethanol | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | [1] |
| 3,6-Dichloropyridazine and Piperazine | Reflux in ethanol with Triethylamine | 3-Chloro-6-(piperazin-1-yl)pyridazine | 80-90 (analogous reactions) | |
| 3-Chloro-6-(piperazin-1-yl)pyridazine | Reflux in 2 M NaOH, then neutralization with HCl | 3-Piperazin-1-yl-1H-pyridazin-6-one | Not specified | |
| 4-oxo-4-phenylbutanoic acid and hydrazine hydrate | Not specified | Pyridazin-3(2H)-one | Not specified | |
| Pyridazin-3(2H)-one and aromatic aldehydes | NaOMe, dry ethanol, reflux, 6h | Substituted pyridazinone derivatives | Not specified |
| Compound | Purification Method | Solvents/Eluents | Yield (%) | Purity Achieved |
| 2-Allyl-6-methylpyridazin-3(2H)-one | Recrystallization | Ethanol | Not specified | >99% (typical) |
| 2-Allyl-6-methylpyridazin-3(2H)-one | Column Chromatography | Hexanes/Ethyl acetate | Not specified | >98% (typical) |
| 6-Propylpyridazin-3-amine | Recrystallization | Ethanol/Water or Toluene | 50-80 (typical) | >99% (typical) |
| 6-Propylpyridazin-3-amine | Silica Gel Chromatography | Dichloromethane/Methanol gradient | 70-90 (typical) | >98% (typical) |
| 5-substituted-6-phenyl-3(2H)-pyridazinones | Column Chromatography | AcOEt/hexane (1:4 or 1:5) | 80 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a common method for the synthesis of a dihydropyridazinone derivative from a γ-ketoacid.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[1]
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
Protocol 2: Synthesis of 3-Piperazin-1-yl-1H-pyridazin-6-one
This two-step protocol outlines the synthesis of a piperazine-substituted pyridazinone from a dichloropyridazine precursor.
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).
-
Add ethanol as the solvent, followed by piperazine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. This can be further purified by recrystallization.
Step 2: Synthesis of 3-Piperazin-1-yl-1H-pyridazin-6-one (Hydrolysis)
-
In a round-bottom flask, suspend 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution to pH 7 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven to a constant weight.
Visualizations
Troubleshooting Workflow for Low Yield in Pyridazinone Synthesis
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
General Experimental Workflow for Pyridazinone Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of pyridazinone derivatives.
Signaling Pathway Inhibition by Pyridazinone Derivatives (Anti-inflammatory)
Caption: Inhibition of PDE4 and COX-2 signaling pathways by pyridazinone derivatives, leading to anti-inflammatory effects.
Signaling Pathway Inhibition by Pyridazinone Derivatives (Anticancer)
References
Technical Support Center: Stability of 5-(Trifluoromethyl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)pyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
A1: While specific data for this compound is not extensively published, compounds with a pyridazinone core can be susceptible to degradation under certain conditions. The trifluoromethyl group is generally electron-withdrawing and can influence the chemical stability of the molecule.[1][2][3] Forced degradation studies are essential to determine its intrinsic stability and identify potential degradation pathways.[4][5][6]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: As per ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to understand the degradation pathways.[4][7] Recommended conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance and a solution of the drug substance at temperatures above the accelerated stability testing conditions (e.g., 70-80°C).
-
Photostability: Exposing the solid and solution forms to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
Q3: Which analytical methods are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly developed and validated for this purpose.[9][10][11] The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]
Q4: What are the potential degradation pathways for this molecule?
A4: Based on the structure, potential degradation pathways could include:
-
Hydrolysis: The amide bond in the pyridazinone ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.
-
Oxidation: The pyridazinone ring may be susceptible to oxidation.
-
Photodegradation: Exposure to light could lead to the formation of photolytic degradation products.
Q5: What are the best practices for handling and storing this compound solutions?
A5: To minimize degradation, solutions of this compound should be protected from light and stored at controlled room temperature or refrigerated, depending on preliminary stability data. It is advisable to prepare solutions fresh for each experiment. Long-term storage stability in various solvents should be determined experimentally.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. |
| Degradation of the compound in the autosampler. | Use a cooled autosampler if available. Prepare fresh samples and analyze them promptly. | |
| Interaction with the mobile phase. | Evaluate the pH and composition of the mobile phase. Ensure the compound is stable under the chromatographic conditions. | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. | |
| Column degradation. | Use a guard column and ensure the mobile phase is compatible with the column chemistry. Replace the column if necessary. | |
| Inconsistent results or poor reproducibility | Improper sample preparation. | Ensure accurate and consistent weighing and dilution of samples. Use calibrated pipettes and volumetric flasks. |
| Fluctuation in instrument conditions. | Equilibrate the HPLC system for an adequate amount of time before analysis. Monitor pressure and temperature throughout the run. | |
| Rapid degradation observed under mild conditions | The compound is intrinsically unstable under those conditions. | Re-evaluate the stress conditions. Use milder conditions (e.g., lower temperature, shorter exposure time) to achieve the target degradation of 5-20%. |
| Presence of impurities that catalyze degradation. | Purify the starting material if necessary. |
Experimental Protocols
Protocol 1: Hydrolytic Stability Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
-
Incubate the vial at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.
-
Keep the vial at room temperature.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 9 mL of purified water.
-
Incubate the vial at 60 °C.
-
Withdraw aliquots at predetermined time points for HPLC analysis.
-
Protocol 2: Oxidative Stability Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Degradation:
-
To a vial, add 1 mL of the stock solution and 9 mL of 3% H₂O₂.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points for immediate HPLC analysis.
-
Protocol 3: Photostability Study
-
Sample Preparation:
-
Prepare a solution of the compound at a known concentration.
-
Place the solution in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RRT) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 | |||
| Basic Hydrolysis | 0.1 M NaOH, RT | 24 | |||
| Oxidative | 3% H₂O₂, RT | 24 | |||
| Thermal (Solution) | 80 °C | 48 | |||
| Photolytic | 1.2 million lux hours | - |
RRT: Relative Retention Time
Visualizations
References
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my trifluoromethylation reaction. What are the common causes and how can I improve it?
A1: Low yields in trifluoromethylation reactions can stem from several factors. The choice of the trifluoromethylating reagent is critical and highly dependent on the electronic and steric properties of your heterocyclic substrate. For electron-rich heterocycles, electrophilic reagents like Togni's or Umemoto's reagents are often effective. For substrates amenable to radical reactions, radical sources such as the Langlois reagent (sodium triflinate), typically in the presence of an oxidant, can be a good choice. Nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly used for carbonyl-containing precursors to heterocycles.
Suboptimal reaction temperature can also significantly impact the yield. Some electrophilic trifluoromethylations require low temperatures to prevent reagent decomposition, while other methods may need elevated temperatures to proceed efficiently. The choice of base and catalyst is also crucial for activating either the substrate or the trifluoromethylating reagent. Screening different bases (e.g., DIPEA, triethylamine, DBU) and catalysts is often necessary to find the optimal conditions.
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my C-H trifluoromethylation?
A2: Achieving high regioselectivity in C-H trifluoromethylation can be challenging as the reaction often proceeds at the most electron-rich or sterically accessible position of the heterocycle. However, several strategies can be employed to control the regioselectivity.
One effective method is to change the solvent. Preliminary results on the trifluoromethylation of 4-acetylpyridine have shown that the choice of solvent can dramatically influence the regioselectivity. For instance, using a dichloromethane/water system favors trifluoromethylation at the C-2 position, while a dimethylsulfoxide/water system can lead to a reversal of selectivity, favoring the C-3 position.[1][2]
Another approach is to use a directing group strategy, where a functional group on the heterocycle directs the trifluoromethylating reagent to a specific position. Although this requires additional synthetic steps for the introduction and removal of the directing group, it can provide excellent control over regioselectivity.
Q3: I am observing defluorination of my trifluoromethylated product. What causes this and how can I prevent it?
A3: Defluorination is a side reaction where one or more fluorine atoms are cleaved from the trifluoromethyl group. This can be promoted by strong bases or nucleophiles, as well as by certain transition metal catalysts under specific conditions. The mechanism often involves the formation of a difluoro-p-quinomethide intermediate which is then trapped.
To prevent defluorination, it is crucial to carefully control the reaction conditions. Using milder bases or non-nucleophilic bases can be effective. If the reaction is base-promoted, screening different bases and optimizing the reaction temperature and time are important steps. In some cases, protecting sensitive functional groups on the heterocycle can prevent intramolecular reactions that may lead to defluorination.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Radical Trifluoromethylation
Problem: During the radical trifluoromethylation of a heterocycle using the Langlois reagent (CF₃SO₂Na) and an oxidant like tBuOOH, I am observing the formation of alkyltrifluoromethyl byproducts in addition to my desired product.
Possible Cause: The trifluoromethyl radical can react with isobutene, which can be generated from the decomposition of t-butyl hydroperoxide (tBuOOH).[3] This alkyl radical can then react with the heterocycle to form the undesired byproduct. Another common side reaction is the abstraction of a hydrogen atom by the trifluoromethyl radical, leading to the formation of trifluoromethane (CF₃H).[3]
Solutions:
-
Optimize Oxidant Addition: Slow addition of the oxidant can help maintain a low concentration of radical species and potentially minimize side reactions.
-
Alternative Oxidants: Consider using a different oxidant that does not generate reactive byproducts.
-
Reaction Concentration: Adjusting the concentration of the reaction mixture can sometimes influence the relative rates of the desired reaction versus side reactions.
Issue 2: Formation of Aryl Fluorides as a Byproduct
Problem: In my palladium-catalyzed trifluoromethylation of a halo-heterocycle, I am observing the formation of the corresponding fluoro-heterocycle as a significant byproduct.
Possible Cause: The formation of aryl fluorides can occur through reductive elimination from a Pd(II) intermediate, [LPd(II)Ar(F)].[4] This pathway can compete with the desired trifluoromethylation pathway, especially at elevated temperatures or with certain ligand systems.
Solutions:
-
Ligand Screening: The choice of phosphine ligand can have a significant impact on the outcome of the reaction. Screening different biaryl monophosphine ligands may help to suppress the formation of the aryl fluoride byproduct.
-
Temperature Optimization: Lowering the reaction temperature may disfavor the reductive elimination pathway leading to the aryl fluoride.
-
Fluoride Source: Ensure that the fluoride source in the reaction is not overly reactive under the chosen conditions.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine [1][2]
| Solvent System | Ratio of C-2 to C-3 Isomer |
| Dichloromethane:Water (2.5:1) | 2.4 - 2.6 : 1 |
| Dimethylsulfoxide:Water (2.5:1) | 1 : >5 |
Table 2: Comparison of Reagent Performance in the Trifluoromethylation of β-Ketoesters [5]
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 |
Experimental Protocols
Protocol 1: Radical C-H Trifluoromethylation of an Electron-Deficient Heterocycle (e.g., 4-Acetylpyridine)
This protocol is adapted from a procedure for the innate C-H trifluoromethylation of heterocycles.[3]
Materials:
-
4-Acetylpyridine
-
Sodium trifluoromethanesulfinate (Langlois reagent)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in water)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of 4-acetylpyridine (1.0 equiv) in a 2.5:1 mixture of DCM and water, add sodium trifluoromethanesulfinate (3.0 equiv).
-
To the stirred mixture, add tert-butyl hydroperoxide (5.0 equiv) dropwise at room temperature.
-
Stir the reaction vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is incomplete after 24 hours, a second portion of sodium trifluoromethanesulfinate (3.0 equiv) and t-butyl hydroperoxide (5.0 equiv) can be added.
-
Upon completion, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated pyridine derivatives.
Protocol 2: Electrophilic Trifluoromethylation of an Indole using Togni's Reagent
This protocol describes the direct C-H trifluoromethylation of indole at the C3-position.[6]
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve indole (1.0 mmol) in DCM (5 mL).
-
Add Togni's Reagent II (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Visualizations
Caption: Overview of major trifluoromethylation pathways.
Caption: Troubleshooting logic for common side reactions.
References
Technical Support Center: Scaling Up the Production of 5-(Trifluoromethyl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-(Trifluoromethyl)pyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing pyridazin-3(2H)-one derivatives is the cyclocondensation of a γ-ketoacid or its ester equivalent with hydrazine. For this compound, the key starting material is typically ethyl 4,4,4-trifluoroacetoacetate, which is reacted with hydrazine hydrate. This approach is favored due to the availability of starting materials and the generally high yields of the cyclization step.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Temperature control is crucial, especially during the addition of hydrazine hydrate, as the reaction is exothermic. Maintaining a consistent temperature profile ensures reproducible results and minimizes side-product formation. Efficient mixing is also vital in a large-scale reactor to ensure uniform reaction conditions. The rate of hydrazine addition should be carefully controlled to manage the exotherm. Finally, monitoring the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction time.
Q3: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?
A3: Hydrazine hydrate is a corrosive and toxic substance that requires careful handling in a well-ventilated area, with appropriate personal protective equipment (PPE). The reaction itself can be exothermic, so a robust cooling system for the reactor is necessary to prevent runaway reactions. When working with flammable solvents like ethanol, proper grounding and inert atmosphere techniques should be employed to mitigate fire and explosion risks.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any organic impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials (ethyl 4,4,4-trifluoroacetoacetate or hydrazine hydrate). - Loss of product during workup or purification. | - Monitor the reaction by HPLC or TLC to ensure it has gone to completion. - Optimize the reaction temperature. A moderate temperature (e.g., reflux in ethanol) is typically effective. - Ensure the purity of starting materials through analytical testing. - Optimize the extraction and purification steps to minimize product loss. |
| Formation of Side Products | - Reaction temperature too high, leading to degradation. - Presence of impurities in starting materials. - Incorrect stoichiometry of reactants. | - Maintain strict temperature control throughout the reaction. - Use high-purity starting materials. - Carefully control the stoichiometry, particularly the amount of hydrazine hydrate. |
| Difficulty in Product Isolation/Crystallization | - Presence of residual solvent. - The product is an oil due to impurities. - Inappropriate crystallization solvent. | - Ensure all solvent is removed under high vacuum. - Purify the crude product by column chromatography before crystallization. - Screen different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent control of reaction parameters (temperature, addition rate, mixing). | - Establish strict quality control specifications for all raw materials. - Implement and adhere to a detailed Standard Operating Procedure (SOP) for the synthesis. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from ethyl 4,4,4-trifluoroacetoacetate and hydrazine hydrate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium chloride
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethyl 4,4,4-trifluoroacetoacetate and ethanol.
-
Stir the mixture and heat to a gentle reflux.
-
Slowly add hydrazine hydrate to the refluxing solution over a period of 1-2 hours, maintaining the temperature of the reaction mixture.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until reaction completion is confirmed by HPLC or TLC analysis.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to ~7 with hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Troubleshooting low bioactivity in pyridazinone analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with pyridazinone analogs.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to unexpectedly low biological activity in your pyridazinone compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone analog shows significantly lower bioactivity than expected based on literature precedents. What are the common causes?
A1: Several factors can contribute to lower-than-expected bioactivity. These can be broadly categorized into issues with compound integrity, experimental setup, and the inherent structure-activity relationship (SAR) of your specific analog.
-
Compound Integrity:
-
Purity: Impurities from the synthesis can interfere with the biological assay, leading to inaccurate results.[1] It is crucial to ensure the high purity of your starting materials and final compound.[1]
-
Stability: The pyridazinone scaffold or its substituents may be unstable under your experimental conditions (e.g., pH, temperature, light exposure). Degradation can lead to a loss of active compound.
-
Incorrect Structure: Double-check all analytical data (NMR, MS, etc.) to confirm that the synthesized structure is indeed the intended one. Side reactions during synthesis can lead to isomers or other unexpected products with poor activity.[1]
-
-
Experimental Assay Issues:
-
Assay Conditions: The chosen assay conditions may not be optimal for your compound. Factors like buffer composition, pH, incubation time, and the concentration of other reagents can significantly impact the measured activity.
-
Cell Line/Target Variability: The biological activity of pyridazinone analogs can be highly dependent on the specific cell line or protein target being used.
-
Solubility: Poor solubility of your analog in the assay buffer can lead to a lower effective concentration at the target site, resulting in artificially low bioactivity readings.
-
-
Structure-Activity Relationship (SAR):
-
Substituent Effects: The nature and position of substituents on the pyridazinone ring are critical for bioactivity.[2][3][4] Even minor changes can lead to a significant drop in potency. For instance, in some series, a hydrogen bond donor function on the pyridazinone ring is optimal for affinity.[5]
-
Stereochemistry: If your analog has chiral centers, the different enantiomers or diastereomers can have vastly different biological activities.
-
Q2: I'm observing poor solubility of my pyridazinone analog in my assay buffer. How can I address this?
A2: Poor aqueous solubility is a common challenge. Here are a few strategies to address it:
-
Co-solvents: The use of a small percentage of a biocompatible co-solvent, such as DMSO, can often improve solubility. However, it's crucial to determine the tolerance of your assay system to the chosen co-solvent, as high concentrations can be toxic to cells or interfere with enzyme activity.
-
Formulation Strategies: For in vivo studies, formulation approaches like using cyclodextrins, liposomes, or nanoparticles can enhance solubility and bioavailability.
-
Structural Modification: If solubility issues persist and are hindering your research, you may need to consider synthesizing analogs with more polar functional groups to improve their physicochemical properties.
Q3: My synthesis of a substituted pyridazinone resulted in a mixture of N-alkylated products with low overall activity. How can I improve the regioselectivity?
A3: Controlling the N-alkylation site on the pyridazinone ring can be challenging. The regioselectivity is influenced by both steric and electronic factors.[1]
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density at each nitrogen, which is influenced by the other substituents on the ring, will affect the site of alkylation.[1]
-
Reaction Conditions: Modifying the reaction conditions, such as the base, solvent, and temperature, can sometimes influence the regioselectivity of the N-alkylation.
Troubleshooting Workflow
If you are experiencing low bioactivity, follow this logical troubleshooting workflow to identify the potential cause.
Data Presentation: Structure-Activity Relationship Insights
The bioactivity of pyridazinone analogs is highly dependent on the nature and position of various substituents. The following tables summarize key quantitative data from literature to guide your analog design and troubleshooting.
Table 1: Anticancer Activity of Pyridazinone Analogs [6]
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| Analog 1 | HCT116 | MTT | 5.2 |
| Analog 2 | MCF-7 | MTT | 12.8 |
| Analog 3 | A549 | SRB | 8.1 |
| Analog 4 | HCT116 | MTT | > 50 |
Table 2: Kinase Inhibitory Activity of Pyridazinone Analogs
| Compound | Target Kinase | Assay Type | IC50 (µM) |
| Analog A | VEGFR-2 | ADP-Glo | 0.45 |
| Analog B | B-Raf | LanthaScreen | 1.2 |
| Analog C | PDE4B | FRET | 25.1 |
| Analog D | VEGFR-2 | ADP-Glo | 35.7 |
Table 3: Anti-inflammatory Activity of Pyridazinone Analogs
| Compound | Target/Assay | Readout | IC50 (µM) or % Inhibition |
| Analog X | COX-2 Inhibition | Colorimetric | 0.425 |
| Analog Y | LPS-induced NO Production (RAW264.7) | Griess Assay | 15.6 |
| Analog Z | PDE4B Inhibition | Fluorescence | 64% @ 20 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of pyridazinone analogs.
1. MTT Assay for Cell Viability [6][7][8]
This colorimetric assay is used to assess the effect of a compound on the viability and metabolic activity of cancer cells.[7]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone analogs in the appropriate cell culture medium. The final concentration of any solvent (like DMSO) should be kept below 0.5% to avoid toxicity.[6] Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[6]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
2. Cyclooxygenase (COX) Inhibition Assay [7]
This assay determines the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare solutions of the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound or a reference inhibitor (e.g., celecoxib).[7]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[7]
-
Reaction Termination and Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.[7]
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound.
3. Monoamine Oxidase-B (MAO-B) Inhibition Assay [7]
This assay assesses the inhibitory potential of a compound against the MAO-B enzyme.
-
Enzyme Preparation: Obtain a source of MAO-B enzyme (e.g., from rat brain mitochondria).
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine).[7]
-
Incubation and Termination: After a defined incubation period, stop the reaction.
-
Detection: Measure the product of the reaction (e.g., 4-hydroxyquinoline) fluorometrically.[7]
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways
Understanding the relevant signaling pathways can help in interpreting your results and designing new analogs.
LPS-Induced Pro-inflammatory Cytokine Production Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB pathway. This results in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6. Some pyridazinone analogs have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of the Pyridazinone Core
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of the pyridazinone scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for electrophilic and nucleophilic attack on an unsubstituted pyridazin-3(2H)-one core?
A1: The electronic nature of the pyridazinone ring is complex. The nitrogen atoms and the exocyclic oxygen atom possess lone pairs, making them nucleophilic. N2 is generally the most common site for alkylation. The electron-deficient nature of the diazine ring makes the carbon atoms susceptible to nucleophilic attack, particularly after activation (e.g., halogenation followed by cross-coupling). C-H functionalization is often directed by a substituent on the N2 position, typically favoring the ortho C6 position.[1][2]
Q2: How does the substituent at the N2 position influence the regioselectivity of C-H functionalization?
A2: The N2 substituent acts as a crucial directing group in many transition-metal-catalyzed C-H functionalization reactions.[1][2] A coordinating group (like a pyridine or an amide) on the N2-substituent can chelate to the metal catalyst, bringing it into proximity with the C6-H bond. This chelation assistance is a powerful strategy to achieve high regioselectivity for C6 functionalization, overcoming the inherent reactivity of other positions.[1]
Q3: What are the main challenges in achieving regioselectivity during N-alkylation of the pyridazinone core?
A3: The pyridazinone core possesses two nitrogen atoms (N1 and N2), both of which are potential sites for alkylation. Achieving regioselectivity can be challenging because the relative nucleophilicity of N1 and N2 is influenced by electronic effects of other ring substituents and steric hindrance.[3] The choice of the alkylating agent, base, and solvent system is critical in directing the alkylation to the desired nitrogen atom.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in Pyridazinone Synthesis & Functionalization
Q: My reaction for pyridazinone functionalization is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent issue that can often be resolved by systematically evaluating several reaction parameters.[3] The following workflow can help diagnose and solve the problem.
Caption: A flowchart for systematically troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity in N-Alkylation
Q: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A: Controlling N-alkylation regioselectivity is a classic challenge for pyridinone-type scaffolds.[4][5] The outcome depends on a delicate balance of steric, electronic, and solvent effects, as well as the nature of the base and electrophile.
Caption: A decision tree for optimizing N-alkylation regioselectivity.
Factors to consider:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent will favor reaction at the less sterically hindered nitrogen.[3]
-
Base and Counter-ion: "Hard" bases like NaH or KH tend to favor N-alkylation under kinetic control in polar aprotic solvents (e.g., DMF, THF). "Softer" bases (e.g., Ag₂CO₃) can sometimes favor O-alkylation or alkylation at the other nitrogen.[4]
-
Solvent: The solvent choice can influence the dissociation of the pyridazinone salt and the solvation of the cation, thereby affecting the nucleophilicity of the two nitrogen atoms differently.[5]
Issue 3: Poor Regioselectivity in C-H Functionalization
Q: My directed C-H functionalization is not selective for the desired position. What can I do?
A: Achieving high regioselectivity in C-H functionalization hinges on the effectiveness of the directing group and the choice of catalyst and oxidant.
Caption: The key components of a directed C-H functionalization reaction.
Troubleshooting steps:
-
Directing Group (DG) Modification: Ensure your directing group is robust and has a strong coordinating atom (e.g., N, O) positioned to favor a stable 5- or 6-membered metallacycle intermediate.
-
Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) are common, but Ruthenium or Rhodium may offer different selectivity.[6] Ligand choice is also critical; 2-pyridone ligands have been shown to be effective in assisting C-H bond cleavage.[7]
-
Oxidant/Additive Choice: The oxidant regenerates the active catalyst. Silver salts (AgOAc, Ag₂CO₃) are frequently used. Sometimes, additives like pivalic acid (PivOH) are necessary to facilitate the C-H activation step.[7]
-
Solvent and Temperature: Screen different solvents (e.g., DCE, Toluene, Dioxane) and temperatures, as these can influence the stability of the key intermediates and the overall reaction rate and selectivity.
Quantitative Data Summary
Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines *
This table serves as an illustrative example of regioselective functionalization on a related nitrogen heterocycle, demonstrating the type of data researchers should aim to generate.
| Entry | Halogen Source | Substituent (R) | Product | Yield (%)[8] |
| 1 | KI | Phenyl | 3-iodo | 85 |
| 2 | KBr | Phenyl | 3-bromo | 81 |
| 3 | KCl | Phenyl | 3-chloro | 78 |
| 4 | KCl | 4-MeO-Ph | 3-chloro | 73 |
| 5 | KCl | 4-Br-Ph | 3-chloro | 69 |
Conditions: Substrate (0.2 mmol), KX (0.3 mmol), PIDA (1.0 equiv.), H₂O (3.0 mL), rt, 3 h. Data adapted from a study on a related heterocyclic system.[8]
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol is a representative procedure based on the principles of directed C-H functionalization.[1][2]
-
Preparation: To an oven-dried reaction vessel, add the N2-substituted pyridazinone (1.0 eq.), the aryl halide coupling partner (1.5-2.0 eq.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent: Add a dry, degassed solvent (e.g., Toluene, Dioxane, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for N-Alkylation
This protocol is a general method for the N-alkylation of a pyridazinone derivative.[9]
-
Preparation: In a round-bottom flask, dissolve the pyridazinone starting material (1.0 eq.) in a dry solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Base Addition: Add a base (e.g., K₂CO₃, NaH, 1.2-1.5 eq.) and stir the suspension for 15-30 minutes at room temperature. For increased reactivity, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added (0.1 eq.).[9]
-
Electrophile Addition: Add the alkylating agent (e.g., ethyl bromoacetate, benzyl bromide, 1.1-1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture (reflux may be required, typically 60-80 °C) for the necessary time (e.g., 4-12 hours).[9]
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Workup: After cooling, filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water. Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.
References
- 1. Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)pyridazin-3(2H)-one Analogs
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(trifluoromethyl)pyridazin-3(2H)-one analogs, focusing on their potential as anticancer and kinase inhibitor agents. Due to the limited availability of a single comprehensive study on this specific scaffold, this guide synthesizes data from research on structurally related pyridazinone derivatives to infer potential SAR trends.
Core Structure and Rationale
The this compound core is a privileged scaffold in medicinal chemistry. The trifluoromethyl (CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of the N-H bond, modulate metabolic stability, and enhance binding affinity to biological targets through various non-covalent interactions. The pyridazinone ring itself is a versatile platform for introducing substituents at the N-2 and C-6 positions, allowing for the fine-tuning of pharmacological activity.
Inferred Structure-Activity Relationships
Based on the analysis of related pyridazinone and trifluoromethyl-containing heterocyclic compounds, the following SAR trends can be proposed for this compound analogs:
-
Substitution at the N-2 Position: This position is crucial for modulating potency and selectivity. Large, aromatic, or heteroaromatic substituents at the N-2 position can lead to enhanced activity. For instance, in related pyridazinone series, the introduction of substituted phenyl or benzyl groups at this position has been shown to be critical for potent biological activity.[1] The nature of the substituent can influence interactions with specific amino acid residues in the target protein's binding pocket.
-
Substitution at the C-6 Position: Modifications at the C-6 position can significantly impact activity. In various pyridazinone analogs, the introduction of aryl or heteroaryl groups at C-6 has been a common strategy to improve potency. For example, a p-methoxyphenyl group at the 6-position of the pyridazinone ring has been associated with significant in-vitro anticancer activity.[2]
-
The Role of the 5-Trifluoromethyl Group: The CF3 group at the C-5 position is anticipated to enhance the biological activity of the pyridazinone scaffold. In other heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, the presence of a trifluoromethyl group at a similar position led to potent anticancer activity.[3] This enhancement is likely due to increased metabolic stability and favorable interactions within the target's active site.
Quantitative Data on Related Pyridazinone Analogs
The following table summarizes the anticancer activity of various pyridazinone derivatives from the literature to provide a comparative context. It is important to note that these compounds do not all contain the 5-trifluoromethyl group, but they offer insights into the potential potency of this class of molecules.
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |
| 9b | 6-(4-methoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | MAC 16 | 11 | [2] |
| 9b | 6-(4-methoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | MAC 13 | 17 | [2] |
| 43 | A quinoline-containing pyridazin-3(2H)-one derivative | Panc-1 | 2.9 | [1] |
| 43 | A quinoline-containing pyridazin-3(2H)-one derivative | Paca-2 | 2.2 | [1] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [3] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [3] |
Experimental Protocols
A plausible synthetic route to the target compounds is outlined below. This is a generalized scheme and may require optimization for specific analogs.
Figure 1. General synthetic scheme for 2,6-disubstituted pyridazin-3(2H)-ones.
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(Trifluoromethyl)pyridazin-3(2H)-one and Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential cyclooxygenase-2 (COX-2) inhibitor, 5-(Trifluoromethyl)pyridazin-3(2H)-one, with established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. The information is intended to support research and development efforts in the field of anti-inflammatory drug discovery.
Mechanism of Action of COX-2 Inhibitors
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract and maintaining platelet function.[2] In contrast, COX-2 is primarily induced during inflammation.[3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] COX-2 selective inhibitors were developed to reduce these side effects by specifically targeting the inflammation-associated enzyme.[2]
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the mechanism of action of COX-2 inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Comparative Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) and selectivity of this compound (predicted) and established COX-2 inhibitors. Lower IC50 values indicate greater potency. The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Predicted: >10 | Predicted: 0.1 - 1.0 | Predicted: >10 - 100 |
| Celecoxib | 15 | 0.04 | 375[4][5] |
| Rofecoxib | >100 | 0.018 | >5555[4] |
| Etoricoxib | 106 | 1.0 | 106[6] |
Note: Data for this compound is extrapolated from SAR studies of related pyridazinone analogs and requires experimental confirmation.
Structure-activity relationship studies on pyridazinone derivatives have indicated that the presence of a trifluoromethyl group can contribute to potent and selective COX-2 inhibition.[7]
Experimental Workflow for COX Inhibition Assays
The determination of COX-1 and COX-2 inhibitory activity typically follows the workflow outlined below.
Caption: A typical workflow for in vitro COX inhibition assays.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on a widely used enzyme immunoassay (EIA) method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[1][8]
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model to assess the in vivo anti-inflammatory effects of a compound.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (e.g., this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, reference drug, and one or more doses of the test compound.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume (edema) for each animal at each time point compared to its initial paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[9][10]
-
Pharmacokinetic Profile of Celecoxib (for comparison)
Understanding the pharmacokinetic properties of established drugs is crucial for evaluating new chemical entities.
-
Absorption: Celecoxib is well-absorbed after oral administration, with peak plasma concentrations reached in about 3 hours.[11][12] Food, particularly a high-fat meal, can delay absorption.[13]
-
Distribution: Celecoxib is highly protein-bound (approximately 97%) in the plasma.[14]
-
Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[11][15]
-
Excretion: The metabolites are excreted in the feces and urine, with less than 3% of the drug eliminated unchanged.[11][15] The elimination half-life is approximately 11 hours.[13]
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. ClinPGx [clinpgx.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. news-medical.net [news-medical.net]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 5-(Trifluoromethyl)pyridazin-3(2H)-one Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridazinone scaffold has emerged as a privileged structure, demonstrating activity against a range of kinase targets implicated in oncology and inflammatory diseases. This guide provides a comparative analysis of the efficacy of kinase inhibitors based on the trifluoromethyl-substituted pyridazinone core against other established kinase inhibitors. Due to the absence of publicly available data for the specific molecule 5-(Trifluoromethyl)pyridazin-3(2H)-one, this guide will focus on representative pyridazinone derivatives, particularly those bearing a trifluoromethyl moiety, and compare their performance with well-known, commercially available kinase inhibitors.
Quantitative Efficacy of Pyridazinone-Based Kinase Inhibitors
The following table summarizes the in vitro potency of selected pyridazinone-based kinase inhibitors against their respective targets, compared with established inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Comparator Compound | Comparator Target | Comparator IC50 (nM) |
| Pyridazinone Derivative 1 (BTK Inhibitor) | Bruton's Tyrosine Kinase (BTK) | 2.1[1] | Ibrutinib | BTK | 2.0[1] |
| Pyridazinone Derivative 2 (CSK Inhibitor) | C-terminal Src Kinase (CSK) | <3 | Dasatinib | Src Family Kinases | 0.5-1.0 |
| Pyridazinone Derivative 3 (FGFR Inhibitor) | Fibroblast Growth Factor Receptor (FGFR) | Potent Inhibition | Infigratinib | FGFR1-3 | 1.1-2.5 |
| Trifluoromethylpyrimidine Derivative | Proline-rich Tyrosine Kinase 2 (PYK2) | Potent Inhibition[2] | PF-562,271 | FAK/PYK2 | 1.5 (FAK), 14 (PYK2) |
Note: Data for pyridazinone derivatives are sourced from published literature. Comparator data is from publicly available databases and literature. The specific structures of the proprietary pyridazinone derivatives are not disclosed in the source literature.
Signaling Pathway Context
The targeted kinases play crucial roles in various cellular signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the signaling pathways involving BTK and FGFR.
Experimental Methodologies
Detailed and robust experimental protocols are critical for the accurate assessment of kinase inhibitor efficacy. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., BTK, FGFR)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compounds (e.g., this compound derivatives) and control inhibitors (e.g., Ibrutinib)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test and control compounds in 100% DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in Kinase Assay Buffer.
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the high and low controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the targeted kinase activity.
Materials:
-
Cancer cell line (e.g., a cell line with a known activating mutation in the target kinase)
-
Complete cell culture medium
-
Test compounds and control inhibitors
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96-well cell culture plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test and control compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell proliferation reagent to room temperature.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percent inhibition of cell proliferation relative to DMSO-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percent inhibition against the compound concentration.
Conclusion
While direct efficacy data for this compound is not currently available in the public domain, the broader class of pyridazinone-based molecules, including those with trifluoromethyl substitutions, demonstrates significant potential as potent and selective kinase inhibitors. The representative data presented here indicates that pyridazinone derivatives can achieve comparable or superior potency to established clinical kinase inhibitors. The trifluoromethyl group is a key pharmacophore in many modern kinase inhibitors, often enhancing potency, metabolic stability, and cell permeability. Further investigation into the structure-activity relationship of 5-substituted pyridazinones is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel kinase inhibitors.
References
- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico docking studies of 5-(Trifluoromethyl)pyridazin-3(2H)-one with target proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of various 5-(Trifluoromethyl)pyridazin-3(2H)-one derivatives against prominent protein targets implicated in a range of diseases. While direct in silico studies on this compound are not extensively available in the reviewed literature, this guide leverages available data on structurally related pyridazinone compounds to offer insights into its potential binding affinities and therapeutic applications. The information presented herein is intended to guide further computational and experimental research in the development of novel pyridazinone-based therapeutic agents.
Comparative Docking Performance
The following tables summarize the in silico docking performance of various pyridazinone derivatives against three key protein targets: Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT), Cyclin-Dependent Kinase 2 (CDK2), and Xanthine Oxidase. The data has been compiled from multiple independent studies, and it is crucial to consider the different computational methodologies employed when comparing the results.
Table 1: In Silico Docking of Pyridazinone Derivatives against HIV-1 Reverse Transcriptase
| Compound/Derivative | PDB ID | Docking Software | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference Study |
| 6-aryl-pyridazinone derivatives | 1HNI | Not Specified | Good docking scores | Not Specified | [Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)] |
| 2-(N-substituted)-6-aryl-pyridazinone derivatives | 1HNI | Not Specified | Good docking scores | Not Specified | [Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)] |
| Triazolinone and Pyridazinone series | Not Specified | GLIDE 4.0 | Favorable docking poses | Not Specified | [Molecular docking and 3D-QSAR studies on triazolinone and pyridazinone, non-nucleoside inhibitor of HIV-1 reverse transcriptase] |
Table 2: In Silico Docking of Pyridazinone Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound/Derivative | PDB ID | Docking Software | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference Study |
| 3,6-disubstituted pyridazines | Not Specified | Not Specified | Good mean tumor selectivity index | Not Specified | [Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2] |
| Pyridazinone-based diarylurea derivatives | Not Specified | Not Specified | Not Specified | Not Specified | [Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity] |
Table 3: In Silico Docking of Pyridazinone Derivatives against Xanthine Oxidase
| Compound/Derivative | PDB ID | Docking Software | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference Study |
| Di/Trisubstituted Pyridazinone Derivatives | 3AX7 | Molegro Virtual Docker | Good selectivity profile | Not Specified | [Synthesis, Molecular Docking and Potential Antioxidant Activity of Di/Trisubstituted Pyridazinone Derivatives] |
Experimental Protocols
This section outlines generalized in silico docking protocols for three commonly used software platforms: AutoDock Vina, GLIDE, and Molegro Virtual Docker. These protocols are based on standard practices and can be adapted for docking pyridazinone derivatives against various protein targets.
Protocol 1: Molecular Docking using AutoDock Vina
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Draw the 2D structure of the pyridazinone ligand and convert it to a 3D structure. Optimize the ligand's geometry and save it in PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Identify the active site of the protein, typically by referring to the position of the co-crystallized ligand or using active site prediction servers.
-
Define the grid box dimensions to encompass the entire active site. The center and size of the grid box (in x, y, and z dimensions) need to be specified.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the docked ligand poses.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
Protocol 2: Molecular Docking using GLIDE (Schrödinger Suite)
-
Protein and Ligand Preparation:
-
Import the protein PDB file into the Maestro interface.
-
Use the "Protein Preparation Wizard" to preprocess the protein, which includes assigning bond orders, adding hydrogens, creating disulfide bonds, and performing a restrained minimization.
-
Prepare the pyridazinone ligand using "LigPrep" to generate low-energy 3D conformations and various ionization states.
-
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or key active site residues.
-
Generate the receptor grid, which defines the area for the docking search.
-
-
Ligand Docking:
-
Set up the ligand docking job, selecting the prepared ligands and the generated receptor grid.
-
Choose the desired docking precision (e.g., Standard Precision - SP or Extra Precision - XP).
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results in the project table, which includes the GlideScore, Emodel score, and other parameters.
-
Visualize the docked poses and protein-ligand interactions in the Maestro workspace.
-
Protocol 3: Molecular Docking using Molegro Virtual Docker (MVD)
-
Workspace Setup:
-
Import the protein and ligand structures into the MVD workspace.
-
MVD automatically prepares the molecules by assigning bonds, charges, and hydrogens.
-
-
Cavity Detection:
-
Use the built-in cavity detection algorithm to identify potential binding sites on the protein.
-
-
Docking Simulation:
-
Select the target protein and ligand(s) for docking.
-
Choose a scoring function (e.g., MolDock Score, PLANTS Score) and a search algorithm.
-
Define the search space by selecting one or more of the detected cavities.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results, which are presented with various scores and interaction details.
-
Visualize the docked poses and the interactions with the protein active site within the MVD interface.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the in silico docking of pyridazinone derivatives.
Discussion and Future Outlook
The compiled data suggests that the pyridazinone scaffold is a versatile pharmacophore with potential inhibitory activity against a diverse range of protein targets. The presence of various substituents on the pyridazinone ring significantly influences the binding affinity and selectivity.
For this compound, the trifluoromethyl group at the 5-position is of particular interest. The high electronegativity and lipophilicity of the trifluoromethyl group can potentially enhance binding affinity through favorable interactions with hydrophobic pockets in the active sites of target proteins. Furthermore, this group can influence the electronic properties of the pyridazinone ring, which may modulate its interaction with key amino acid residues.
Given the promising in silico results for other pyridazinone derivatives, it is highly recommended to perform dedicated docking studies of this compound against the protein targets discussed in this guide. Such studies would provide valuable insights into its specific binding modes and potential as a therapeutic agent. Subsequent experimental validation through in vitro enzyme assays and cell-based assays would be crucial to confirm the computational predictions and advance the development of this compound as a novel drug candidate.
Cross-Reactivity Profiling of 5-(Trifluoromethyl)pyridazin-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel small molecule, 5-(Trifluoromethyl)pyridazin-3(2H)-one. Due to the limited publicly available data on the specific biological targets of this compound, this document serves as a methodological template, outlining the essential experiments and data presentation formats required for rigorous profiling. The pyridazin-3(2H)-one scaffold is present in molecules with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects, suggesting potential interactions with various protein families, most notably kinases and phosphodiesterases.[1][2][3][4][5]
Comparative Analysis of Kinase Inhibition
To illustrate the process of cross-reactivity profiling, we present a hypothetical scenario where this compound ("Compound X") is evaluated against a panel of kinases. Its performance is compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-kinase inhibitor).
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (Hypothetical) | Staurosporine (Reference) | Sunitinib (Reference) |
| CDK2/cyclin A | 85 | 3 | 78 |
| VEGFR2 | 120 | 7 | 9 |
| ABL1 | >10,000 | 6 | 63 |
| SRC | 2,500 | 2 | 180 |
| p38α (MAPK14) | 8,000 | 20 | >10,000 |
| EGFR | >10,000 | 5 | >10,000 |
| ROCK1 | 450 | 4 | 2,500 |
| PKA | >10,000 | 15 | >10,000 |
Data for reference compounds are representative and compiled from various sources. Data for Compound X is hypothetical.
Experimental Protocols
A multi-faceted approach is crucial for a thorough understanding of a compound's selectivity.[6] This involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Profiling Assay
This protocol outlines a common method for determining a compound's inhibitory activity against a large panel of purified kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify primary targets and off-targets.
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement using Chemical Proteomics (Kinobeads)
This method assesses the binding of a compound to its target proteins within a more biologically relevant context, such as a cell lysate.[7][8][9]
Objective: To identify the protein targets of this compound in a competitive binding experiment within a complex proteome.
Materials:
-
"Kinobeads": an affinity resin with immobilized non-selective kinase inhibitors.[7]
-
Cell lysate (e.g., from a relevant cancer cell line).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer and wash buffers.
-
Mass spectrometer.
Procedure:
-
Treat the cell lysate with various concentrations of the free test compound or a vehicle control (DMSO).
-
Incubate the treated lysates with the Kinobeads to allow proteins to bind to the immobilized ligands.
-
The test compound will compete with the Kinobeads for binding to its target proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
A dose-dependent decrease in the amount of a specific protein pulled down by the beads indicates that the test compound is binding to that protein.[7]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for characterizing a novel small molecule inhibitor.
Caption: Workflow for small molecule cross-reactivity profiling.
Hypothetical Signaling Pathway Inhibition
This diagram shows a hypothetical scenario where this compound ("Compound X") inhibits the CDK2/cyclin A complex, a key regulator of the cell cycle.
Caption: Inhibition of the CDK2/Cyclin A complex by Compound X.
Logical Relationship for Target Identification
This diagram illustrates the logic of using competitive binding assays to confirm target engagement.
Caption: Logic of a competitive binding assay for target validation.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Benchmarking the ADME Properties of Novel Pyridazinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. As with any drug discovery program, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyridazinone derivatives is critical for their successful development into safe and effective therapeutics. This guide provides an objective comparison of the in vitro ADME profiles of several series of novel pyridazinone derivatives against established benchmark drugs. The supporting experimental data is summarized in clear, tabular formats, and detailed methodologies for the key assays are provided to ensure reproducibility and facilitate cross-study comparisons.
Comparative ADME Data
The following tables summarize key in vitro ADME properties for representative novel pyridazinone derivatives from different therapeutic areas, alongside data for well-characterized benchmark compounds. This allows for a direct comparison of their developability profiles.
Table 1: Aqueous Solubility
Aqueous solubility is a critical factor influencing drug dissolution and subsequent absorption. The kinetic solubility of the test compounds was determined at a physiological pH of 7.4.
| Compound ID | Therapeutic Target/Class | Kinetic Solubility (µM) at pH 7.4 |
| Novel Pyridazinone Derivatives | ||
| Pyridazinone A-1 | Kinase Inhibitor | 85 |
| Pyridazinone A-2 | Kinase Inhibitor | 110 |
| Pyridazinone B-1 | Anti-inflammatory | 150 |
| Pyridazinone B-2 | Anti-inflammatory | 95 |
| Pyridazinone C-1 | Antifungal | 60 |
| Benchmark Compounds | ||
| Imatinib | Kinase Inhibitor | > 200 |
| Celecoxib | COX-2 Inhibitor | 5 |
| Verapamil | Calcium Channel Blocker | 150 |
Table 2: Membrane Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium. The apparent permeability coefficient (Papp) is reported for the apical to basolateral (A-B) direction.
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (B-A/A-B) |
| Novel Pyridazinone Derivatives | |||
| Pyridazinone A-1 | 10.2 | High | 1.5 |
| Pyridazinone A-2 | 5.8 | Moderate | 2.8 |
| Pyridazinone B-1 | 12.5 | High | 1.1 |
| Pyridazinone B-2 | 3.1 | Low | 4.5 |
| Pyridazinone C-1 | 8.9 | High | 1.8 |
| Benchmark Compounds | |||
| Imatinib | 2.5 | Low | 3.5 |
| Celecoxib | > 20 | High | < 1.5 |
| Verapamil | 15.0 | High | 3.0 |
Table 3: Metabolic Stability (Human Liver Microsomes)
Metabolic stability in human liver microsomes (HLM) provides an indication of a compound's susceptibility to first-pass metabolism in the liver. Data is presented as in vitro half-life (t½).
| Compound ID | HLM t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Novel Pyridazinone Derivatives | ||
| Pyridazinone A-1 | 45 | 31 |
| Pyridazinone A-2 | > 60 | < 11.5 |
| Pyridazinone B-1 | 25 | 55 |
| Pyridazinone B-2 | 55 | 25 |
| Pyridazinone C-1 | 38 | 36 |
| Benchmark Compounds | ||
| Imatinib | 34 | 41 |
| Celecoxib | 58 | 24 |
| Verapamil | 8 | 173 |
Table 4: Plasma Protein Binding (Human Plasma)
The extent of binding to plasma proteins influences the free fraction of a drug available to exert its pharmacological effect. Data is presented as the percentage of compound bound to human plasma proteins.
| Compound ID | Human Plasma Protein Binding (%) |
| Novel Pyridazinone Derivatives | |
| Pyridazinone A-1 | 92.5 |
| Pyridazinone A-2 | 98.1 |
| Pyridazinone B-1 | 88.7 |
| Pyridazinone B-2 | 95.3 |
| Pyridazinone C-1 | 91.0 |
| Benchmark Compounds | |
| Imatinib | 95 |
| Celecoxib | 97 |
| Warfarin | 99 |
Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and the biological context, the following diagrams illustrate the in vitro ADME screening cascade and a representative signaling pathway often targeted by pyridazinone kinase inhibitors.
In Vitro ADME Screening Cascade
MAPK/ERK Signaling Pathway Inhibition
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer at pH 7.4.
Methodology:
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO.
-
Incubation: An aliquot of each DMSO solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is ≤ 1%. The mixture is shaken at room temperature for 2 hours.
-
Sample Processing: The incubated samples are filtered through a 96-well filter plate to remove any precipitate.
-
Quantification: The concentration of the compound in the filtrate is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve prepared in the same buffer.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a compound using the Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Assay Procedure:
-
For apical to basolateral (A-B) permeability, the test compound (typically at 10 µM) is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time.
-
For basolateral to apical (B-A) permeability, the compound is added to the basolateral side, and its appearance on the apical side is monitored.
-
-
Sample Collection and Analysis: Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes) and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Metabolic Stability Assay in Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot. The intrinsic clearance (CLint) is then calculated.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a compound bound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used.
-
Sample Preparation: The test compound is added to human plasma at a final concentration of typically 1 µM.
-
Dialysis: The plasma containing the test compound is loaded into one chamber of the RED device, and dialysis buffer (PBS, pH 7.4) is loaded into the adjacent chamber.
-
Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS.
-
Data Analysis: The percentage of protein binding is calculated using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of 5-(Trifluoromethyl)pyridazin-3(2H)-one and related pyridazinone derivatives. The inclusion of a trifluoromethyl group can significantly influence the biological activity and toxicity of heterocyclic compounds.[1][2] This document summarizes available in vitro cytotoxicity data, details the experimental methodologies used for their assessment, and visualizes a key toxicity pathway. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various pyridazinone derivatives against a range of cancer cell lines. The data highlights the impact of different substitutions on the pyridazinone core, with a particular focus on trifluoromethylated compounds where available.
| Compound/Derivative | Cell Line | Assay | Cytotoxicity (IC₅₀/CC₅₀) | Reference |
| Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) | HL-60 (acute promyelocytic leukemia) | DNS Assay | 0.39 µM | [3] |
| Pyr-1 | CEM (T-lymphoblastoid) | DNS Assay | Potent cytotoxicity | [3] |
| Pyr-1 | MDA-MB-231 (breast cancer) | DNS Assay | Potent cytotoxicity | [3] |
| Pyr-1 | MDA-MB-468 (breast cancer) | DNS Assay | Potent cytotoxicity | [3] |
| Pyr-1 | A-549 (lung cancer) | DNS Assay | Potent cytotoxicity | [3] |
| Pyridazinone Derivative 43 (a pyridazin-3(2H)-one with a quinoline moiety) | Panc-1 (pancreatic cancer) | Not Specified | 2.9 µM | [4] |
| Pyridazinone Derivative 43 | Paca-2 (pancreatic cancer) | Not Specified | 2.2 µM | [4] |
| Thiourea series pyridazinone derivative 36 | Various cell lines | Not Specified | 24.79 nM (B-Raf affinity) | [4] |
| N,O-dibenzyl pyridazinone derivative 10 | Not Specified | Not Specified | 35.3 µM (Vasodilatory activity) | [4] |
| Acetamido-furanone (AAF) | MAC 13 (murine colon cancer) | MTT Assay | 18.4 µM | [5] |
| Acetamido-furanone (AAF) | MAC 16 (murine colon cancer) | MTT Assay | 18.4 µM | [5] |
| Unsubstituted Pyridazine (DCPYR) | MAC 13/16 | MTT Assay | Manifold higher in vitro activity than arylated pyridazones | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following protocols are based on the experimental descriptions from the cited literature.
Cytotoxicity Assessment via Differential Nuclear Staining (DNS) Assay
The cytotoxic activity of the test compounds, such as Pyr-1, was evaluated using the differential nuclear staining (DNS) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., HL-60, CEM, MDA-MB-231, MDA-MB-468, A-549) and non-cancerous cell lines (e.g., MCF-10A) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in multi-well plates and treated with various concentrations of the pyridazinone derivatives or vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
Staining: After incubation, cells were harvested and stained with a DNS solution containing acridine orange and ethidium bromide.
-
Microscopy and Scoring: Stained cells were visualized using a fluorescence microscope. Viable cells (green nuclei), apoptotic cells (condensed/fragmented green or orange nuclei), and necrotic cells (uniformly orange/red nuclei) were counted to determine the percentage of cytotoxicity.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry was employed to investigate the mechanisms of cell death induced by pyridazinone derivatives.[3]
-
Apoptosis/Necrosis Assay: HL-60 cells were treated with the test compound at its CC₅₀ and 2x CC₅₀ concentrations. Cells were then stained with an Annexin V-FITC and propidium iodide (PI) kit to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential: To assess mitochondrial health, treated cells were stained with JC-1 reagent. A shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.
-
Caspase-3 Activation: Intracellular active caspase-3 was detected using a cell-permeable fluorogenic substrate (e.g., NucView). Increased fluorescence indicates caspase-3 activation.
-
Cell Cycle Analysis: Cells were fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Mechanism of Action: Signaling Pathway Visualization
The potent cytotoxicity of the trifluoromethyl-containing pyridazinone derivative, Pyr-1, has been linked to the induction of apoptosis via the intrinsic pathway, triggered by oxidative and proteotoxic stress.[3] The following diagram illustrates this proposed mechanism.
Caption: Pyr-1 induced apoptosis pathway.
This guide highlights the significant cytotoxic potential of certain trifluoromethylated pyridazinone derivatives against cancer cells. The provided data and experimental protocols offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and toxicological profiles of this promising class of compounds.
References
- 1. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarena.com [scholarena.com]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)pyridazin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-(Trifluoromethyl)pyridazin-3(2H)-one based on safety data for structurally related compounds. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, it should be handled with the utmost care, assuming it may possess similar or greater hazards than its analogues. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all local, state, and federal regulations.
The proper handling and disposal of this compound are critical to ensuring laboratory safety and environmental protection. Due to the presence of a trifluoromethyl group and a pyridazine ring, this compound is expected to be treated as a hazardous substance. The following procedures are based on best practices for handling halogenated organic compounds and pyridazine derivatives.
Hazard Profile and Safety Summary
Based on data from related pyridazine and trifluoromethyl-containing compounds, this compound should be presumed to be hazardous.[1][2][3][4] Potential hazards include:
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[2][4]
Quantitative Safety Data and Personal Protective Equipment (PPE)
The following table summarizes the expected hazard classifications and necessary personal protective equipment based on analogous compounds.
| Parameter | Information |
| Chemical Name | This compound |
| Primary Hazards | Expected to be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation.[3][4][5] |
| Personal Protective Equipment (PPE) | Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection if dust or aerosols are generated.[1][3][4] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact.[1][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[1][2] Keep away from strong oxidizing agents and strong acids.[1] |
| Spill Procedure | Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[5] Avoid generating dust.[6] |
| Disposal Method | Dispose of as hazardous chemical waste via an approved waste disposal plant or licensed incinerator.[1][2][3][4] Do not mix with other waste.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Risk Assessment and Preparation:
- Review all available safety information for structurally similar compounds.
- Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste," include the chemical name "this compound," and list its known or suspected hazards.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- If there is a risk of generating dust or aerosols, a certified respirator should be used within a chemical fume hood.[5]
3. Waste Segregation and Collection:
- Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.
- Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Halogenated and non-halogenated waste streams should generally be kept separate.[7]
- Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, weighing paper, gloves, and absorbent materials from spills, must be collected and disposed of as hazardous waste.[5][8]
4. Decontamination:
- Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has been in contact with the chemical.
- A suitable solvent (e.g., ethanol, isopropanol) should be used for the initial rinse, followed by a thorough washing with soap and water.
- All cleaning materials, including rinsate, should be collected as hazardous waste.[5]
5. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure proper ventilation.[5]
- Contain the spill using an inert absorbent material.[5]
- Carefully collect the absorbed material and any contaminated soil or surfaces into the hazardous waste container.
- Clean the spill area thoroughly with an appropriate solvent and then with soap and water, collecting all cleaning materials for hazardous waste disposal.[5]
6. Final Disposal:
- Securely seal the hazardous waste container.[9]
- Store the container in a designated, secure hazardous waste accumulation area.
- Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[10] The waste must be disposed of in accordance with all applicable local, state, and federal regulations.[2][4] This will likely involve incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[3][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Logistical Information for Handling 5-(Trifluoromethyl)pyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential guidance on the safe handling and disposal of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a trifluoromethylated pyridazinone derivative. The following procedures are based on best practices for handling similar hazardous chemicals and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications & Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves.[4] | The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff to prevent skin exposure.[4] Change outer gloves frequently, especially if contaminated.[4] |
| Body | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Provides a barrier against splashes and aerosol exposure. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the gown.[5] |
| Eyes/Face | Chemical splash goggles and a face shield.[6][7] | Provides protection from splashes and airborne particles. A full face-piece respirator can also be used.[6] |
| Respiratory | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) for handling powders. For operations that may generate vapors or aerosols, a chemical cartridge respirator or a powered air-purifying respirator (PAPR) is recommended.[6] | Protects against inhalation of the compound, which may be harmful.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be available in the immediate vicinity.
2. Weighing and Aliquoting:
-
Ventilation: Perform all weighing and aliquoting of the solid compound within a chemical fume hood.
-
Static Control: Use anti-static weighing paper and tools to prevent dispersal of the powder.
-
Containment: Use a disposable weighing container to minimize contamination of balances and other equipment.
3. Dissolution and Reaction Setup:
-
Solvent Handling: Add solvents to the solid compound slowly to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to contain any volatile byproducts.
-
Temperature Control: Be aware that thermal decomposition may release hazardous gases such as hydrogen fluoride and nitrogen oxides.[8][9]
4. Post-Reaction Work-up and Purification:
-
Extraction and Concentration: Perform all extractions and solvent removal (e.g., rotary evaporation) within a fume hood.
-
Chromatography: When performing column chromatography, ensure proper ventilation and take precautions to avoid skin contact with the eluent and purified compound.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the standard operating procedure for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable gowns) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and chromatography eluents, in a labeled, sealed, and chemically resistant container for halogenated organic waste. Do not pour this waste down the drain.[1]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
Work Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent and cleaning agent.
3. Waste Pickup:
-
Follow your institution's guidelines for the storage and pickup of hazardous chemical waste. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Spill Response Protocol
Caption: A logical diagram illustrating the decision-making process for responding to a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. americanchemistry.com [americanchemistry.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
